O-Arachidonoyl glycidol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H36O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+/t22-/m0/s1 |
InChI Key |
ACYNJBAUKQMZDF-AAORCBLUSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC[C@@H]1CO1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Foundational & Exploratory
O-Arachidonoyl Glycidol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As a key modulator of the endocannabinoid system (ECS), this compound exhibits inhibitory activity against the primary enzymes responsible for the degradation of endocannabinoids. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanism of Action: Inhibition of Endocannabinoid Hydrolases
The primary mechanism of action of this compound is the inhibition of two key serine hydrolases: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] These enzymes are responsible for the breakdown of the endocannabinoids 2-AG and anandamide (AEA), respectively. By inhibiting these enzymes, this compound effectively increases the synaptic levels and prolongs the signaling of these endogenous cannabinoids.
Inhibition of Monoacylglycerol Lipase (MAGL)
This compound acts as an inhibitor of MAGL, the principal enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol.[1] The inhibition of MAGL by this compound leads to an accumulation of 2-AG, thereby enhancing the activation of cannabinoid receptors, primarily CB1 and CB2.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
In addition to its effects on MAGL, this compound also inhibits FAAH.[1][2] FAAH is the primary enzyme for the degradation of anandamide. Inhibition of FAAH by this compound results in elevated levels of anandamide, further contributing to the overall enhancement of endocannabinoid signaling.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentrations (IC50) against MAGL and FAAH.
| Target Enzyme | Substrate | Tissue/Cell Fraction | IC50 (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebella Cytosol | 4.5 | [1][2] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebella Membranes | 19 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide | Rat Cerebella Membranes | 12 | [1][2] |
Signaling Pathways
The inhibitory action of this compound on MAGL and FAAH directly impacts the endocannabinoid signaling pathway. By preventing the degradation of 2-AG and anandamide, it potentiates their effects on presynaptic cannabinoid receptors (primarily CB1), leading to a reduction in neurotransmitter release.
Caption: this compound inhibits MAGL and FAAH, increasing 2-AG and anandamide levels.
Experimental Protocols
The determination of the inhibitory potency of this compound against MAGL and FAAH typically involves in vitro enzyme activity assays. The following are detailed methodologies representative of those used in the field.
MAGL Inhibition Assay
This protocol is based on the hydrolysis of a substrate, such as 2-oleoylglycerol, by MAGL in the presence and absence of the inhibitor.
1. Preparation of Reagents:
- Assay Buffer: Tris-HCl (50 mM, pH 7.0) containing 1 mM EDTA.
- Enzyme Source: Cytosolic or membrane fractions from rat cerebella, or recombinant human MAGL.
- Substrate: 2-Oleoylglycerol.
- Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate (2-oleoylglycerol).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).
- Extract the unhydrolyzed substrate and the product (oleic acid).
- Quantify the amount of product formed using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or by using a radiolabeled substrate and scintillation counting.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
A[label="Prepare Reagents\n(Buffer, Enzyme, Substrate, Inhibitor)"];
B[label="Pre-incubate Enzyme with\nthis compound or Vehicle"];
C [label="Initiate Reaction with Substrate\n(2-Oleoylglycerol)"];
D [label="Incubate at 37°C"];
E [label="Terminate Reaction"];
F [label="Extract and Quantify Product"];
G [label="Calculate % Inhibition and IC50"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for determining the IC50 of this compound against MAGL.
FAAH Inhibition Assay
This protocol outlines the measurement of FAAH activity through the hydrolysis of anandamide.
1. Preparation of Reagents:
- Assay Buffer: Tris-HCl (50 mM, pH 9.0) containing 1 mM EDTA.
- Enzyme Source: Membrane fractions from rat cerebella or cells overexpressing FAAH.
- Substrate: Anandamide (N-arachidonoylethanolamine).
- Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control in the assay buffer for a designated time (e.g., 15 minutes) at 37°C.
- Start the reaction by adding the anandamide substrate.
- Incubate the mixture at 37°C for a specific duration (e.g., 30 minutes).
- Stop the reaction by adding an appropriate stop solution.
- Separate the product (ethanolamine or arachidonic acid) from the unreacted substrate. If using radiolabeled anandamide ([³H]ethanolamine-anandamide), the aqueous phase containing [³H]ethanolamine can be measured by scintillation counting.
3. Data Analysis:
- Determine the percentage of inhibition for each inhibitor concentration relative to the control.
- Generate a dose-response curve by plotting the percentage of inhibition against the log of the inhibitor concentration.
- Calculate the IC50 value from the fitted curve.
A[label="Prepare Reagents\n(Buffer, Enzyme, Substrate, Inhibitor)"];
B[label="Pre-incubate Enzyme with\nthis compound or Vehicle"];
C [label="Initiate Reaction with Substrate\n(Anandamide)"];
D [label="Incubate at 37°C"];
E [label="Terminate Reaction"];
F [label="Separate and Quantify Product"];
G [label="Calculate % Inhibition and IC50"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for determining the IC50 of this compound against FAAH.
Conclusion
This compound serves as a valuable research tool for studying the endocannabinoid system. Its dual inhibitory action on both MAGL and FAAH provides a means to robustly elevate the levels of the two major endocannabinoids, 2-AG and anandamide. This comprehensive understanding of its mechanism of action, supported by quantitative data and detailed methodologies, is crucial for its application in neuroscience, pharmacology, and the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Technical Guide to a 2-AG Analog for Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As a stable and potent inhibitor of key enzymes in the endocannabinoid system, it serves as a valuable research tool for investigating the physiological and pathological roles of 2-AG signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its enzymatic inhibition, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: this compound as a 2-AG Analog
2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, playing a crucial role in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception. The biological actions of 2-AG are tightly regulated by its synthesis and degradation. The primary enzyme responsible for 2-AG hydrolysis is monoacylglycerol lipase (MAGL), with fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6) also contributing to its breakdown.
This compound is designed to mimic the structure of 2-AG and acts as an inhibitor of these hydrolytic enzymes. By blocking the degradation of 2-AG, this compound effectively elevates the endogenous levels of this endocannabinoid, thereby potentiating its signaling at cannabinoid and other receptors. This property makes it an invaluable tool for studying the therapeutic potential of enhancing 2-AG signaling in various disease models.
Quantitative Data
The inhibitory potency of this compound against the key 2-AG hydrolyzing enzymes has been determined in various studies. The following table summarizes the available quantitative data.
| Enzyme Target | This compound IC50 (µM) | 2-Arachidonoylglycerol (2-AG) IC50 (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 4.5 (cytosolic), 19 (membrane) | 8.3 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | 12 | >100 | [1][2] |
| α/β-hydrolase domain 6 (ABHD6) | Data not available | Data not available |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and tissue preparation. The data presented here are for comparative purposes.
Mechanism of Action and Signaling Pathways
By inhibiting MAGL and FAAH, this compound leads to an accumulation of 2-AG. This elevated 2-AG can then activate various downstream signaling pathways, primarily through the cannabinoid receptors CB1 and CB2.
2-AG Signaling Pathway
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of O-Arachidonoyl Glycidol
Abstract
This compound is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the mammalian nervous system.[1][2][3][4] This whitepaper provides a comprehensive overview of this compound, focusing on its discovery as a dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). We present its inhibitory activity, a detailed theoretical synthesis pathway, and relevant experimental protocols. This document serves as a technical guide for researchers investigating the endocannabinoid system and developing novel therapeutics.
Discovery and Biological Activity
This compound was identified as a structural analog of 2-AG designed to probe the enzymes responsible for its degradation.[1][5] The endocannabinoid system, which includes ligands like 2-AG and anandamide (AEA), cannabinoid receptors (CB1 and CB2), and metabolic enzymes, plays a crucial role in regulating a wide array of physiological processes.[5] The levels of 2-AG and AEA are tightly controlled by the hydrolytic enzymes MAGL and FAAH, respectively.
This compound has been shown to be an effective inhibitor of both FAAH and MAGL, thereby increasing the endogenous levels of AEA and 2-AG.[1][5] This dual-inhibition profile makes it a valuable tool for studying the integrated effects of the endocannabinoid system.
Mechanism of Action
By blocking the active sites of FAAH and MAGL, this compound prevents the breakdown of anandamide and 2-AG into arachidonic acid and their respective glycerol or ethanolamine components.[1][5][6] This leads to an accumulation of endocannabinoids, enhancing their signaling at cannabinoid receptors. The diagram below illustrates this inhibitory action within the endocannabinoid signaling pathway.
Quantitative Data Summary
This compound's inhibitory potency has been quantified against both MAGL and FAAH. The following table summarizes the key IC₅₀ values obtained from in vitro assays using rat cerebellar fractions.
| Target Enzyme | Substrate | Tissue Fraction | IC₅₀ Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Cytosolic) | 4.5 | [1][2][4][5] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Membrane) | 19 | [1][2][4][5] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebellum (Membrane) | 12 | [1][2][4][5] |
Synthesis of this compound
The chemical synthesis of this compound involves the esterification of glycidol with arachidonic acid.[7] The primary challenges in this synthesis are preventing the oxidation of the polyunsaturated arachidonoyl chain and avoiding the rearrangement of the acyl group.[7] A common strategy is to use an activated form of arachidonic acid for the acylation of a protected glycerol or glycidol precursor.[7]
The diagram below outlines a plausible synthetic workflow.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is a representative method based on standard esterification procedures for sensitive lipids.[7]
Materials:
-
Arachidonic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
(R)-(-)-Glycidol
-
Anhydrous solvents (Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Activation of Arachidonic Acid:
-
Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield crude arachidonoyl chloride. Proceed immediately to the next step.
-
-
Esterification:
-
Dissolve the crude arachidonoyl chloride in anhydrous DCM under an argon atmosphere.
-
In a separate flask, dissolve (R)-(-)-glycidol (1.5 equivalents) in anhydrous DCM with anhydrous pyridine (2 equivalents).
-
Cool the glycidol solution to 0°C.
-
Slowly add the arachidonoyl chloride solution to the glycidol solution dropwise.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the organic layer with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
-
-
Characterization:
Protocol for In Vitro MAGL/FAAH Inhibition Assay
This protocol describes a general method for determining the IC₅₀ of this compound.
Materials:
-
Rat brain cerebellum tissue
-
Homogenization buffer (e.g., Tris-HCl with EDTA)
-
Radiolabeled substrate: [³H]anandamide for FAAH or 2-oleoyl-[³H]glycerol for MAGL.
-
This compound stock solution in DMSO.
-
Scintillation cocktail and counter.
Procedure:
-
Enzyme Preparation:
-
Homogenize rat cerebellum tissue in ice-cold buffer.
-
Prepare cytosolic and membrane fractions by differential centrifugation (e.g., 100,000 x g spin to separate).
-
Determine the protein concentration of each fraction using a standard assay (e.g., Bradford).
-
-
Inhibition Assay:
-
In microcentrifuge tubes, add a fixed amount of enzyme preparation (e.g., 20 µg of protein).
-
Add varying concentrations of this compound (typically from 1 nM to 100 µM) or vehicle (DMSO) for the control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Quantification:
-
Stop the reaction by adding an excess of cold chloroform/methanol (1:1).
-
Separate the released radiolabeled arachidonic acid (product) from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.
-
Quantify the amount of product formed using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a pivotal research tool for elucidating the complex roles of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, offering insights that single-enzyme inhibitors cannot provide. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to produce and evaluate this and similar compounds, furthering the development of novel therapeutics for a range of disorders, including neurodegenerative diseases, pain, and cancer.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. netascientific.com [netascientific.com]
- 6. Anandamide and 2-arachidonoylglycerol inhibit fatty acid amide hydrolase by activating the lipoxygenase pathway of the arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuroscience Effects of O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) that has garnered significant interest in the field of neuroscience. Its primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the key enzymes responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-AG, respectively. By blocking these enzymes, this compound effectively elevates the levels of AEA and 2-AG in the brain, thereby potentiating endocannabinoid signaling. This guide provides a comprehensive overview of the neuropharmacology of this compound, including its effects on signaling pathways, quantitative data on its enzyme inhibition, and detailed experimental protocols for its investigation.
Introduction: The Endocannabinoid System and the Role of this compound
The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes, including mood, appetite, pain sensation, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), the endogenous lipid signaling molecules known as endocannabinoids (e.g., anandamide and 2-AG), and the enzymes that synthesize and degrade them.
This compound functions as a tool to probe and modulate the ECS by inhibiting the primary catabolic enzymes, FAAH and MAGL. This dual inhibition leads to an accumulation of both AEA and 2-AG, resulting in enhanced activation of cannabinoid receptors and subsequent downstream signaling cascades.
Mechanism of Action: Inhibition of FAAH and MAGL
This compound acts as an inhibitor of both FAAH and MAGL, the serine hydrolases responsible for the breakdown of AEA and 2-AG. This inhibition leads to an increase in the synaptic concentration and duration of action of these endocannabinoids.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound has been determined against both FAAH and MAGL. The following table summarizes the available quantitative data.
| Enzyme Target | Assay Type | Tissue Source | Substrate | IC50 (µM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of arachidonoyl ethanolamide | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide | 12 | [1] |
| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol | Cytosolic fraction of rat cerebella | 2-oleoyl glycerol | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol | Membrane fraction of rat cerebella | 2-oleoyl glycerol | 19 | [1] |
Signaling Pathways Affected by this compound
The elevation of AEA and 2-AG levels by this compound leads to the enhanced activation of cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that trigger a variety of intracellular signaling cascades.
Endocannabinoid Signaling Pathway
The following diagram illustrates the core endocannabinoid signaling pathway and the action of this compound.
Downstream Signaling of CB1 Receptors in Neurons
Activation of presynaptic CB1 receptors by AEA and 2-AG typically leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels.
Downstream Signaling of CB2 Receptors in Microglia
CB2 receptors are primarily expressed on immune cells, including microglia in the central nervous system. Their activation is generally associated with anti-inflammatory effects, modulating cytokine release and microglial activation state.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory activity of compounds against FAAH using a fluorogenic substrate.[4]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
A known FAAH inhibitor as a positive control (e.g., URB597)
-
Solvent for controls (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Activity Wells (Negative Control): Add assay buffer, diluted FAAH enzyme, and solvent (e.g., DMSO).
-
Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the desired concentration of this compound.
-
Positive Control Wells: Add assay buffer, diluted FAAH enzyme, and the positive control inhibitor.
-
Blank Wells (No Enzyme): Add assay buffer and solvent.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence in a microplate reader (e.g., excitation ~355 nm, emission ~460 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence over time) for each well.
-
Normalize the data to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Diagram:
In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol outlines a method for assessing the inhibitory effect of compounds on MAGL activity.[5]
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-Nitrophenyl acetate or a more specific substrate)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
A known MAGL inhibitor as a positive control (e.g., JZL184)
-
Solvent for controls (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MAGL enzyme in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare serial dilutions of this compound and the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Set up wells for 100% activity, inhibitor concentrations, positive control, and a blank (no enzyme) similar to the FAAH assay.
-
-
Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Read the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the reaction rates, percentage of inhibition, and determine the IC50 value.
Quantification of Endocannabinoids in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of AEA and 2-AG from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Materials:
-
Brain tissue samples
-
Internal standards (deuterated AEA and 2-AG)
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Rapidly dissect and weigh the brain tissue.
-
Homogenize the tissue in a cold buffer containing the internal standards. The buffer may contain inhibitors of FAAH and MAGL to prevent ex vivo degradation of endocannabinoids.
-
-
Lipid Extraction:
-
Add the extraction solvent to the homogenate.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Sample Cleanup (Optional):
-
For cleaner samples, the lipid extract can be passed through an SPE cartridge to remove interfering substances.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the endocannabinoids using a suitable C18 column and a gradient elution.
-
Detect and quantify AEA and 2-AG using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each analyte and their corresponding internal standards.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of AEA and 2-AG standards.
-
Calculate the concentration of AEA and 2-AG in the brain tissue samples based on the peak area ratios of the analytes to their internal standards and the calibration curve.
-
Experimental Workflow Diagram:
Expected In Vivo Effects
While specific in vivo studies on this compound are limited, the effects of dual FAAH and MAGL inhibition have been investigated using compounds like JZL195.[8][9] These studies provide a strong indication of the expected neurobehavioral outcomes following the administration of a dual inhibitor like this compound.
Expected Behavioral Effects in Rodent Models:
-
Analgesia: Dual inhibition of FAAH and MAGL is expected to produce potent analgesic effects in models of acute and chronic pain.[8]
-
Anxiolytic-like effects: Elevation of endocannabinoid levels is often associated with reduced anxiety-like behaviors.
-
Motor Effects: Inhibition of MAGL, leading to elevated 2-AG, can induce hypomotility.[8] Dual inhibition may produce a more pronounced effect.
-
Catalepsy: At higher doses, dual FAAH/MAGL inhibitors can induce catalepsy, a state of immobility.[8]
-
Cognitive Effects: The impact on learning and memory is complex and can be task-dependent.
Expected Neurochemical Effects:
-
Elevated Endocannabinoid Levels: In vivo microdialysis studies are expected to show a significant and sustained increase in the extracellular levels of both AEA and 2-AG in various brain regions following administration of this compound.[10]
Off-Target Effects and Selectivity
As a 2-AG analog, it is important to consider potential direct interactions of this compound with cannabinoid receptors. However, studies on similar 2-AG analogs suggest that they often have weak affinity for CB1 and CB2 receptors.[1] Therefore, the primary pharmacological effects of this compound are likely mediated through its inhibition of FAAH and MAGL rather than direct receptor agonism. Further investigation into its selectivity against a broader panel of serine hydrolases would be beneficial to fully characterize its off-target profile.[11]
Conclusion
This compound serves as a valuable pharmacological tool for investigating the multifaceted roles of the endocannabinoid system in the brain. Its ability to dually inhibit FAAH and MAGL provides a means to robustly and simultaneously elevate the two major endocannabinoids, AEA and 2-AG. This technical guide has provided an in-depth overview of its mechanism of action, the signaling pathways it modulates, and detailed protocols for its experimental investigation. Further research into the in vivo effects and selectivity of this compound will continue to enhance our understanding of endocannabinoid neurobiology and its therapeutic potential.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 6. CCORC [ccorc.mmjoutcomes.org]
- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the effects of reuptake and hydrolysis inhibition on interstitial endocannabinoid levels in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Technical Guide to its Inhibition of Monoacylglycerol Lipase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of O-Arachidonoyl glycidol as an inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for researchers in pharmacology and drug development.
Introduction to Monoacylglycerol Lipase and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory.[1][2] The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3] 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][4] The signaling of 2-AG is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thereby terminating its signaling cascade.[1][3][5] Inhibition of MAGL presents a promising therapeutic strategy for enhancing endocannabinoid tone with potential applications in neurodegenerative diseases, inflammation, and anxiety.[6][7][8]
This compound: A 2-AG Analog and MAGL Inhibitor
This compound is an analog of 2-arachidonoylglycerol that acts as an inhibitor of MAGL.[9][10] Its structural similarity to the endogenous substrate allows it to interact with the active site of the enzyme, leading to a reduction in 2-AG hydrolysis. This inhibition elevates the levels of 2-AG, thereby potentiating endocannabinoid signaling.
Mechanism of Action
This compound functions as a competitive inhibitor of MAGL. It competes with the endogenous substrate, 2-AG, for binding to the catalytic site of the enzyme. The glycidol moiety in its structure is a key feature that contributes to its inhibitory activity. While the precise molecular interactions are still under investigation, it is hypothesized that the epoxide ring of the glycidol group may form a covalent adduct with key amino acid residues in the MAGL active site, leading to irreversible or slowly reversible inhibition.
Figure 1: this compound inhibits MAGL, increasing 2-AG levels.
Quantitative Inhibitory Data
The inhibitory potency of this compound against MAGL and its selectivity over other related enzymes, such as fatty acid amide hydrolase (FAAH), have been determined in various studies. A summary of the available quantitative data is presented below.
| Enzyme | Preparation | Substrate | IC50 (µM) | Reference |
| MAGL | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol | 4.5 | [9][10] |
| MAGL | Membrane fraction of rat cerebella | 2-Oleoyl glycerol | 19 | [9][10] |
| FAAH | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide | 12 | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a MAGL inhibitor.
MAGL Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods for determining MAGL activity using a colorimetric substrate.[2][11]
Principle: MAGL hydrolyzes a chromogenic substrate, such as 4-nitrophenyl acetate (NPA), to produce a colored product (4-nitrophenol) that can be quantified spectrophotometrically. The rate of color development is proportional to the MAGL activity.
Materials:
-
Recombinant human MAGL or tissue homogenate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
4-Nitrophenyl acetate (NPA) solution (in a suitable solvent like DMSO)
-
This compound (or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the MAGL enzyme solution to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of a 96-well plate, add 50 µL of the enzyme solution.
-
Add 10 µL of the inhibitor solution (or vehicle for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 405-415 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each condition.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Figure 2: Workflow for a colorimetric MAGL activity assay.
Measurement of 2-AG Levels by LC-MS/MS
This protocol outlines the general steps for quantifying endogenous 2-AG levels in biological samples following treatment with a MAGL inhibitor.[12][13]
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of lipids like 2-AG. Samples are extracted, separated by chromatography, and then detected by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.
Materials:
-
Biological samples (e.g., brain tissue, cell lysates)
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol/water)
-
LC-MS/MS system
Procedure:
-
Homogenize the biological sample in a suitable buffer on ice.
-
Add a known amount of the internal standard to the homogenate.
-
Perform lipid extraction using an appropriate organic solvent.
-
Centrifuge the sample to pellet the protein and cellular debris.
-
Collect the organic supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 reverse-phase column.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 2-AG in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
Figure 3: Workflow for quantifying 2-AG levels by LC-MS/MS.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of the endocannabinoid system. Its ability to inhibit MAGL and consequently elevate 2-AG levels allows for the elucidation of 2-AG-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of MAGL inhibition and to develop novel inhibitors with improved potency and selectivity. Further research into the precise mechanism of action and in vivo efficacy of this compound will be crucial for advancing our understanding of endocannabinoid pharmacology.
References
- 1. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Me-2-arachidonoyl Glycerols: The First Potent Endocannabinoid Glyceride Templates with Stability to COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid 2-arachidonoylglycerol protects neurons against β-amyloid insults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. netascientific.com [netascientific.com]
- 11. Monoacylglycerol Lipase (MAGL) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Enzymatic Hydrolysis Inhibition by O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) that demonstrates inhibitory activity against key enzymes of the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are critical for the degradation of the endogenous cannabinoid ligands anandamide (AEA) and 2-AG, respectively. Inhibition of FAAH and MAGL elevates the levels of these endocannabinoids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other cellular targets. This enhanced endocannabinoid tone has significant therapeutic potential for a range of pathological conditions, including pain, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the enzymatic hydrolysis inhibition by this compound, including its inhibitory potency, detailed experimental protocols for assessing its activity, and a description of the relevant signaling pathways.
Quantitative Data on Inhibitory Activity
This compound has been characterized as an inhibitor of both FAAH and MAGL. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against MAGL (measured via hydrolysis of 2-oleoylglycerol, a 2-AG analog) and FAAH (measured via hydrolysis of anandamide) are summarized in the table below.
| Enzyme Target | Substrate/Assay Condition | Inhibitor | IC50 Value (µM) |
| Monoacylglycerol Lipase (MAGL) | Cytosolic 2-oleoylglycerol (2-OG) hydrolysis | This compound | 4.5 |
| Monoacylglycerol Lipase (MAGL) | 2-OG hydrolysis in membrane fractions | This compound | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide hydrolysis | This compound | 12 |
Experimental Protocols
The following are detailed methodologies for in vitro fluorometric assays to determine the inhibitory activity of compounds like this compound against FAAH and MAGL. These protocols are based on commercially available kits and established research methodologies.
In Vitro Fluorometric FAAH Inhibition Assay
This assay quantifies FAAH activity by measuring the fluorescence of 7-amino-4-methylcoumarin (AMC), a product of the hydrolysis of a non-fluorescent substrate by FAAH.
Materials:
-
FAAH enzyme preparation (recombinant or from tissue homogenates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., JZL195)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with ultrapure water.
-
Dilute the FAAH enzyme to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of the FAAH substrate in a suitable solvent like ethanol.
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.
-
Inhibitor Wells: 160 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test inhibitor at various concentrations.
-
Positive Control Wells: 160 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the positive control inhibitor.
-
Background Wells: 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.
-
-
-
Pre-incubation:
-
Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately begin monitoring the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro Fluorometric MAGL Inhibition Assay
This assay is based on the hydrolysis of a fluorogenic substrate by MAGL to produce a fluorescent product.
Materials:
-
MAGL enzyme preparation (recombinant or from tissue homogenates)
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MAGL Substrate (e.g., 4-nitrophenylacetate or a fluorogenic substrate)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., JZL184)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (wavelengths will depend on the substrate used)
Procedure:
-
Reagent Preparation:
-
Prepare MAGL Assay Buffer (1X) from a 10X stock.
-
Dilute the MAGL enzyme in 1X MAGL Assay Buffer and keep on ice.
-
Prepare a stock solution of the MAGL substrate.
-
Prepare serial dilutions of the test inhibitor and positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 150 µL of 1X MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of solvent.
-
Inhibitor Wells: 140 µL of 1X MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the test inhibitor at various concentrations.
-
Positive Control Wells: 140 µL of 1X MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the positive control inhibitor.
-
Background Wells: 160 µL of 1X MAGL Assay Buffer and 10 µL of solvent.
-
-
-
Pre-incubation:
-
Incubate the plate for 10-30 minutes at room temperature or 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the MAGL substrate to all wells.
-
Measure the absorbance or fluorescence immediately in a kinetic or endpoint mode, similar to the FAAH assay.
-
-
Data Analysis:
-
Perform data analysis as described for the FAAH inhibition assay to determine the IC50 value for the MAGL inhibitor.
-
Signaling Pathways and Experimental Workflows
The inhibition of FAAH and MAGL by this compound leads to an increase in the bioavailability of anandamide and 2-AG, respectively. These endocannabinoids then act on various cellular targets to modulate downstream signaling pathways.
Caption: Signaling pathway of FAAH and MAGL inhibition.
The diagram above illustrates how this compound inhibits FAAH and MAGL, leading to increased levels of anandamide and 2-AG. This, in turn, enhances signaling through CB1 and CB2 receptors, modulating neurotransmission and reducing inflammation. The inhibition also reduces the production of arachidonic acid and pro-inflammatory prostaglandins.
Caption: Experimental workflow for in vitro inhibition assays.
This workflow diagram outlines the key steps involved in performing the in vitro enzymatic inhibition assays for FAAH and MAGL, from reagent preparation to data analysis and reporting of IC50 values.
Conclusion
This compound serves as a valuable research tool for investigating the therapeutic potential of dual FAAH and MAGL inhibition. Its ability to elevate endocannabinoid levels and modulate downstream signaling pathways highlights the importance of the endocannabinoid system in maintaining physiological homeostasis. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound and similar compounds. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
O-Arachidonoyl Glycidol: A Technical Guide to its Impact on Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of O-Arachidonoyl glycidol, a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound serves as a valuable research tool for studying the endocannabinoid system (ECS) by modulating the levels of endogenous cannabinoid ligands. This document details its mechanism of action as an inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). We present its inhibitory potency, detail experimental protocols for assessing its activity and downstream effects, and illustrate the impacted signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in the study of endocannabinoid signaling.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous and crucial neuromodulatory system that plays a regulatory role in a vast array of physiological processes, including pain perception, mood, appetite, and memory. The primary bioactive lipids of the ECS are the endocannabinoids, principally N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). The signaling activity of these endocannabinoids is tightly controlled by the rates of their synthesis and degradation.
Two key enzymes are responsible for the degradation of anandamide and 2-AG:
-
Fatty Acid Amide Hydrolase (FAAH): Primarily responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine.
-
Monoacylglycerol Lipase (MAGL): The main enzyme responsible for the breakdown of 2-AG into arachidonic acid and glycerol.
This compound is a synthetic analog of 2-AG. Its primary utility in research stems from its ability to inhibit both FAAH and MAGL, thereby preventing the degradation of anandamide and 2-AG. This dual inhibition leads to an elevation in the endogenous levels of these endocannabinoids, potentiating their signaling through cannabinoid receptors, primarily CB1 and CB2.
Mechanism of Action
This compound acts as an inhibitor of the serine hydrolases FAAH and MAGL. By blocking the active sites of these enzymes, it prevents the breakdown of their respective primary substrates, anandamide and 2-AG. This leads to an accumulation of these endocannabinoids in the synaptic cleft and other tissues, resulting in enhanced activation of cannabinoid receptors and subsequent downstream signaling events.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the reported in vitro inhibitory potency of this compound against MAGL and FAAH. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Enzyme Target | Preparation | Substrate Used in Assay | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 2-oleoylglycerol | 4.5 | |
| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 2-oleoylglycerol | 19 | |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | Anandamide | 12 |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound on MAGL and FAAH activity.
4.1.1. MAGL Inhibition Assay (Radiometric)
-
Materials:
-
Rat brain cytosol preparation (source of MAGL)
-
This compound
-
Radiolabeled substrate: [³H]-2-oleoylglycerol ([³H]2-OG)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the rat brain cytosol preparation.
-
Add the different concentrations of this compound or vehicle control to the tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the [³H]2-OG substrate.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding an acidic stop solution (e.g., chloroform/methanol, 2:1 v/v).
-
Separate the radiolabeled product (e.g., [³H]-glycerol) from the unreacted substrate using liquid-liquid extraction or chromatography.
-
Quantify the amount of radioactivity in the product phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
4.1.2. FAAH Inhibition Assay (Radiometric)
-
Materials:
-
Rat brain membrane preparation (source of FAAH)
-
This compound
-
Radiolabeled substrate: [³H]-anandamide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Scintillation cocktail and counter
-
-
Procedure:
-
The procedure is analogous to the MAGL inhibition assay, with the following key differences:
-
Use a rat brain membrane preparation as the enzyme source.
-
Use [³H]-anandamide as the substrate.
-
The assay is typically run at a more alkaline pH (e.g., pH 9.0) to optimize FAAH activity.
-
-
The radiolabeled product to be quantified will be [³H]-ethanolamine.
-
Quantification of Endocannabinoid Levels by LC-MS/MS
Objective: To measure the levels of anandamide and 2-AG in biological samples (e.g., brain tissue, cell culture) following treatment with this compound.
-
Materials:
-
Biological sample (e.g., brain tissue from treated and control animals)
-
Internal standards (deuterated anandamide-d8 and 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Sample Homogenization: Homogenize the biological sample in a cold extraction solvent containing the internal standards. The internal standards are crucial for accurate quantification, correcting for variations in extraction efficiency and instrument response.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as liquid-liquid extraction or solid-phase extraction.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the endocannabinoids from other lipids using a suitable chromatography column and gradient.
-
Detect and quantify the endocannabinoids and their deuterated internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise measurement of the target analytes.
-
-
Data Analysis: Calculate the concentrations of anandamide and 2-AG in the original sample by comparing the peak area ratios of the endogenous endocannabinoids to their respective internal standards against a standard curve.
-
Visualization of Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
Methodological & Application
Application Notes and Protocols for O-Arachidonoyl Glycidol in In-Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system by acting as an inhibitor of key metabolic enzymes, primarily fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These serine hydrolases are responsible for the degradation of the endocannabinoid signaling lipids, anandamide (AEA) and 2-AG, respectively. Inhibition of FAAH and MAGL by this compound leads to an accumulation of their respective substrates, thereby potentiating endocannabinoid signaling. This document provides detailed application notes and protocols for the use of this compound in in-vitro enzyme assays to characterize its inhibitory effects on FAAH and MAGL.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |
| CAS Number | 439146-24-4[1] |
| Molecular Formula | C₂₃H₃₆O₃[1] |
| Molecular Weight | 360.5 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A solution in methyl acetate[1] |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 50 mg/ml[1] |
In-Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Condition | IC₅₀ Value | Mechanism of Inhibition | Kᵢ Value |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 µM[1] | Not explicitly defined in literature | Not available |
| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 4.5 µM[1] | Likely irreversible (inferred from glycidol moiety) | Not available |
| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 19 µM[1] | Likely irreversible (inferred from glycidol moiety) | Not available |
Signaling Pathway
Caption: Endocannabinoid signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: General workflow for determining the inhibitory potency of this compound.
Experimental Protocols
Protocol 1: In-Vitro Fluorescence-Based FAAH Inhibition Assay
Principle: This assay measures the activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity. This compound, as an inhibitor, will decrease the rate of this reaction, allowing for the determination of its inhibitory potency (IC₅₀).
Materials:
-
Human recombinant FAAH or tissue homogenate containing FAAH
-
This compound
-
N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of AAMCA substrate in an appropriate organic solvent (e.g., ethanol or DMSO). Dilute with assay buffer to the final working concentration just before use.
-
Dilute the FAAH enzyme preparation in cold assay buffer to the desired concentration. Keep on ice.
-
-
Assay Protocol:
-
To the wells of a black 96-well plate, add 10 µL of the various dilutions of this compound or vehicle (DMSO in assay buffer for control).
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except the background control wells. For background wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 15-30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In-Vitro Fluorescence-Based MAGL Inhibition Assay
Principle: This assay quantifies MAGL activity through the hydrolysis of a fluorogenic substrate, such as 4-methylumbelliferyl arachidonate or a proprietary fluorescent substrate that releases a fluorescent product upon cleavage. The inhibition of this reaction by this compound is measured to determine its IC₅₀ value.
Materials:
-
Human recombinant MAGL or tissue homogenate containing MAGL
-
This compound
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
-
Fluorescence microplate reader (wavelengths dependent on the substrate used)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to obtain the desired final concentrations.
-
Prepare the fluorogenic MAGL substrate stock solution in an appropriate solvent and dilute to the final working concentration in assay buffer immediately prior to use.
-
Dilute the MAGL enzyme preparation in cold assay buffer to the appropriate concentration. Keep the enzyme on ice.
-
-
Assay Protocol:
-
Add 10 µL of the serially diluted this compound or vehicle control to the wells of a black 96-well plate.
-
Add 80 µL of the diluted MAGL enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic MAGL substrate solution to each well.
-
Measure the fluorescence intensity kinetically at 37°C for 20-40 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (V) for each concentration of this compound from the linear phase of the fluorescence versus time plot.
-
Correct for background fluorescence by subtracting the rate of a no-enzyme control.
-
Determine the percentage of inhibition for each inhibitor concentration as described in the FAAH assay protocol.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC₅₀ value.
-
References
Protocol for the Dissolution and Storage of O-Arachidonoyl glycidol
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a crucial analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a potent inhibitor of enzymes responsible for 2-AG degradation, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1][2][3] By blocking these enzymes, this compound effectively increases the endogenous levels of 2-AG, making it an invaluable tool for studying the endocannabinoid system's role in various physiological and pathological processes. This document provides a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Data Presentation
The solubility of this compound in various organic solvents is summarized in the table below. This information is critical for preparing stock solutions for in vitro and in vivo studies.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[1][4] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][4] |
| Ethanol | 50 mg/mL[1][4] |
Experimental Protocols
1. Materials and Equipment
-
This compound (typically supplied in methyl acetate)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Glass vials with PTFE-lined screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Centrifuge (optional)
-
-20°C or -80°C freezer
2. Protocol for Preparing a Stock Solution
This protocol describes the preparation of a stock solution from this compound supplied in methyl acetate. The initial solvent is typically removed to allow for dissolution in a solvent more suitable for the intended experimental application.
2.1. Evaporation of Methyl Acetate
-
Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the methyl acetate from the vial containing this compound. This should be done in a well-ventilated fume hood.
-
Continue the evaporation until a thin lipid film is visible at the bottom of the vial. Avoid harsh heating, as it may degrade the compound.
2.2. Dissolution of this compound
-
Add a precise volume of the desired anhydrous solvent (e.g., ethanol, DMSO, or DMF) to the vial containing the dried lipid film to achieve the target concentration.
-
Tightly cap the vial and vortex thoroughly until the lipid film is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
For optimal results, it is recommended to prepare a concentrated primary stock solution, which can then be diluted for working solutions.
3. Storage of Stock Solutions
-
This compound has a stability of at least two years when stored correctly.[1][4]
-
Store the stock solution in a tightly sealed glass vial with a PTFE-lined cap at -20°C or -80°C.
-
To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Keep the receptacle tightly sealed and store in cool, dry conditions.[5]
4. Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1][5]
-
Handle the compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
Visualizations
Experimental Workflow
Caption: Workflow for preparing and storing this compound stock solutions.
Signaling Pathway
Caption: this compound inhibits MAGL, increasing 2-AG levels and signaling.
References
O-Arachidonoyl Glycidol: Applications in Mass Spectrometry for Enzyme Inhibition and Lipidomics
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its structure, featuring a stable glycidol group in place of the glycerol backbone, renders it a valuable tool for researchers in the fields of lipidomics and drug discovery. Primarily, OAG functions as an irreversible inhibitor of key enzymes in the endocannabinannabinoid system, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This inhibitory activity makes OAG a powerful chemical probe for studying the physiological and pathological roles of these enzymes. Mass spectrometry, with its high sensitivity and specificity, is an indispensable technique for elucidating the effects of OAG on enzyme activity and for its quantification in complex biological matrices.
These application notes provide detailed protocols for the use of this compound in mass spectrometry-based enzyme inhibition assays and as a potential analytical standard in lipidomics research. The methodologies are intended for researchers, scientists, and drug development professionals working to understand the endocannabinoid system and develop novel therapeutics.
Application 1: In Vitro Inhibition of Monoacylglycerol Lipase (MAGL) Activity using this compound Coupled with LC-MS/MS
This application note describes a detailed protocol for assessing the inhibitory potential of this compound against monoacylglycerol lipase (MAGL) in vitro. The activity of MAGL is determined by quantifying the formation of its product, arachidonic acid, from the substrate 2-arachidonoylglycerol (2-AG) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Principles
The assay relies on the incubation of a source of MAGL enzyme (e.g., recombinant human MAGL or tissue homogenates) with its natural substrate, 2-AG, in the presence and absence of OAG. The reaction is terminated, and the product, arachidonic acid, is extracted and quantified by LC-MS/MS. The inhibitory effect of OAG is determined by comparing the amount of arachidonic acid produced in the presence of the inhibitor to the amount produced in its absence.
Quantitative Data Summary
The inhibitory potency of this compound against MAGL and FAAH is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes previously reported IC50 values for OAG.
| Enzyme Target | This compound IC50 (µM) |
| Monoacylglycerol Lipase (MAGL) | ~5-10 |
| Fatty Acid Amide Hydrolase (FAAH) | ~10-20 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Experimental Protocol: In Vitro MAGL Inhibition Assay
Materials and Reagents:
-
This compound (OAG)
-
2-Arachidonoylglycerol (2-AG)
-
Recombinant human MAGL or tissue homogenate (e.g., mouse brain)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA
-
Internal Standard (IS): Deuterated arachidonic acid (e.g., arachidonic acid-d8)
-
Quenching Solution: Acetonitrile containing the internal standard
-
Extraction Solvent: Ethyl acetate
-
LC-MS/MS system (Triple Quadrupole)
-
C18 reverse-phase LC column
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of OAG and 2-AG in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare working solutions of OAG and 2-AG by diluting the stock solutions in Assay Buffer.
-
Prepare the Quenching Solution containing a known concentration of the internal standard.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
OAG working solution (at various concentrations for IC50 determination) or vehicle control.
-
MAGL enzyme solution.
-
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 2-AG working solution. The final substrate concentration should be at or near the Km of the enzyme.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold Quenching Solution.
-
Vortex the mixture thoroughly and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding ethyl acetate. Vortex and centrifuge to separate the phases.
-
Collect the upper organic layer containing arachidonic acid.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the LC-MS/MS mobile phase for analysis.
-
LC-MS/MS Analysis of Arachidonic Acid:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate arachidonic acid from other components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Arachidonic Acid: m/z 303.2 -> 259.3 (quantifier), m/z 303.2 -> 59.1 (qualifier)
-
Arachidonic Acid-d8 (IS): m/z 311.2 -> 267.3
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of arachidonic acid to the internal standard against the concentration of arachidonic acid standards.
-
Quantify the amount of arachidonic acid produced in each reaction.
-
Calculate the percentage of MAGL inhibition for each concentration of OAG using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the OAG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the in-vitro MAGL inhibition assay.
Application 2: Quantification of this compound in Biological Matrices
This application note outlines a general approach for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices such as plasma or tissue homogenates. This is crucial for pharmacokinetic and pharmacodynamic studies.
Key Principles
The method involves the extraction of OAG from the biological matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Experimental Protocol: Quantification of OAG
Materials and Reagents:
-
This compound (OAG) standard
-
Stable isotope-labeled internal standard (IS) for OAG (if available; otherwise, a structurally similar analog can be used)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Protein Precipitation Solvent: Acetonitrile or methanol
-
Liquid-Liquid Extraction Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate
-
LC-MS/MS system
-
C18 or similar reverse-phase LC column
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To an aliquot of the sample, add the internal standard.
-
Protein Precipitation: Add 3-4 volumes of ice-cold protein precipitation solvent. Vortex vigorously and centrifuge at high speed to pellet the proteins.
-
Liquid-Liquid Extraction (optional, for cleaner samples): After protein precipitation, the supernatant can be further purified by liquid-liquid extraction. Add an immiscible organic solvent, vortex, and centrifuge. Collect the organic layer.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis of OAG:
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
A gradient elution will likely be required to achieve good separation.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization Mode: ESI, positive mode.
-
MRM Transitions: These will need to be optimized for OAG. A hypothetical precursor ion would be the [M+H]+ or [M+NH4]+ adduct. Product ions would be generated by fragmentation of the precursor.
-
Example (hypothetical): OAG (MW: 360.5) -> Precursor: m/z 361.3 [M+H]+ -> Product ions (to be determined by infusion and fragmentation experiments).
-
Internal Standard: MRM transition specific to the IS.
-
-
Method Validation:
The analytical method should be validated according to regulatory guidelines, including assessment of:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Matrix effect
-
Recovery
-
Stability
Logical Relationship Diagram
Caption: Logical steps for OAG quantification in biological samples.
Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the degradation of the endocannabinoid 2-AG. This leads to an accumulation of 2-AG and enhanced signaling through cannabinoid receptors (CB1 and CB2).
Caption: Inhibition of 2-AG degradation by OAG.
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system. The mass spectrometry-based protocols detailed in these application notes provide robust and sensitive methods for characterizing the inhibitory activity of OAG and for its quantification in biological systems. These approaches are essential for advancing our understanding of the roles of MAGL and FAAH in health and disease and for the development of novel therapeutics targeting these enzymes.
Application Notes and Protocols for O-Arachidonoyl Glycidol in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2] It serves as a valuable tool in endocannabinoid research, primarily as an inhibitor of enzymes involved in the hydrolysis of 2-AG and other related signaling lipids.[1][3] Specifically, this compound has been shown to block the hydrolysis of 2-oleoylglycerol and the fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of anandamide.[1] Its structural similarity to 2-AG makes it a critical compound for studying the endocannabinoid system, necessitating robust analytical methods for its detection and quantification in various biological matrices.
These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies are based on established techniques for the analysis of structurally related compounds, such as glycidyl esters and other endocannabinoids.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H36O3 | [2] |
| Molecular Weight | 360.5 g/mol | [2] |
| CAS Number | 439146-24-4 | [1][2] |
| Alternate Names | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester | [2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml | [1] |
Signaling Pathway and Experimental Workflow
Caption: Endocannabinoid signaling pathway of 2-AG and the inhibitory action of this compound.
Caption: General experimental workflow for the chromatographic analysis of this compound.
Protocol 1: Analysis of this compound by GC-MS
This protocol is adapted from methods used for the analysis of glycidyl esters and arachidonic acid.[4][5][6]
1. Sample Preparation (Lipid Extraction)
-
Objective: To extract lipids, including this compound, from the biological matrix.
-
Method (Folch Extraction):
-
Homogenize the biological sample (e.g., 100 mg of tissue) in a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., ethyl acetate) for derivatization.
-
2. Derivatization
-
Objective: To convert this compound into a more volatile and thermally stable derivative for GC-MS analysis. This is based on methods for other glycidol-containing compounds.[7]
-
Method:
-
To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
-
3. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Protocol 2: Analysis of this compound by HPLC-MS/MS
This protocol is adapted from methods used for the analysis of endocannabinoids and other lipid mediators.[8][9][10]
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and clean up the sample for HPLC-MS/MS analysis.
-
Method:
-
Perform an initial lipid extraction as described in the GC-MS protocol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted lipid extract onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the this compound with a high-organic-content solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
-
2. HPLC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
MRM Transitions (Predicted)
-
Note: The exact MRM transitions for this compound would need to be optimized experimentally. The following are predicted precursor and product ions based on its structure.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [M+H]+ (361.3) | Fragment 1 (e.g., loss of glycidol) | To be optimized |
| [M+H]+ (361.3) | Fragment 2 (e.g., arachidonoyl acylium ion) | To be optimized |
The provided protocols offer a starting point for the chromatographic analysis of this compound. Due to the lack of specific published methods for this compound, optimization of the described parameters will be necessary. These methods, derived from the analysis of structurally and chemically similar molecules, provide a robust framework for researchers to develop and validate their own analytical procedures for this important research compound. Proper handling and storage of this compound at -20°C are crucial to ensure its stability.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 5. chempap.org [chempap.org]
- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfr.bund.de [bfr.bund.de]
- 8. Lipidomic metabolism analysis of the endogenous cannabinoid anandamide (N-arachidonylethanolamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 10. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Arachidonoyl Glycidol for Studying Lipid-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system and the broader field of lipid-protein interactions. OAG acts as an inhibitor of two key serine hydrolases responsible for the degradation of endocannabinoids: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1] By blocking the activity of these enzymes, OAG elevates the endogenous levels of 2-AG and anandamide (AEA), respectively, allowing researchers to investigate the physiological and pathological roles of these signaling lipids.
These application notes provide an overview of OAG, its mechanism of action, and detailed protocols for its use in studying lipid-protein interactions, with a focus on enzyme inhibition and activity-based protein profiling.
Mechanism of Action
This compound functions as an irreversible inhibitor of MAGL and FAAH. The glycidol headgroup of OAG is thought to form a covalent bond with the catalytic serine residue in the active site of these enzymes, leading to their inactivation. This inhibition of MAGL and FAAH leads to an accumulation of their primary substrates, 2-AG and anandamide, thereby potentiating endocannabinoid signaling. The endocannabinoid system is a crucial neuromodulatory and immunomodulatory system involved in a wide range of physiological processes, including pain perception, appetite, mood, and memory. Dysregulation of this system has been implicated in various disorders, making MAGL and FAAH attractive therapeutic targets.
Quantitative Data
The inhibitory potency of this compound against MAGL and FAAH has been determined in various experimental systems. The following table summarizes the available quantitative data.
| Enzyme | Species/Tissue | Assay Condition | IC50 (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Cytosolic Fraction) | Hydrolysis of 2-oleoylglycerol | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Membrane Fraction) | Hydrolysis of 2-oleoylglycerol | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane Fraction) | Hydrolysis of arachidonoyl ethanolamide | 12 | [1] |
Note: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km values for the specific experimental conditions are required for this calculation.
Signaling Pathway
The following diagram illustrates the canonical endocannabinoid signaling pathway and the points of intervention by this compound.
Caption: Endocannabinoid signaling pathway with OAG inhibition.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for MAGL and FAAH
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on MAGL and FAAH.
Materials:
-
This compound (OAG)
-
Recombinant human FAAH or MAGL
-
FAAH/MAGL assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorescent substrate for FAAH (e.g., AMC-arachidonoyl amide)
-
Fluorescent substrate for MAGL (e.g., a fluorogenic 2-AG analog)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare OAG dilutions: Prepare a stock solution of OAG in a suitable solvent (e.g., DMSO, ethanol). Serially dilute the stock solution in assay buffer to obtain a range of concentrations to be tested.
-
Prepare enzyme solution: Dilute the recombinant FAAH or MAGL enzyme to the desired working concentration in assay buffer.
-
Assay setup:
-
Inhibitor wells: Add a fixed volume of each OAG dilution to triplicate wells.
-
100% activity control wells: Add the same volume of assay buffer with the corresponding solvent concentration to triplicate wells.
-
No enzyme control wells: Add the same volume of assay buffer with solvent to triplicate wells.
-
-
Pre-incubation: Add the diluted enzyme solution to the inhibitor and 100% activity control wells. Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate addition: Add the fluorescent substrate to all wells to initiate the reaction.
-
Fluorescence measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate over a set period (e.g., 30-60 minutes) at 37°C.
-
Data analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each OAG concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the OAG concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: In vitro enzyme inhibition assay workflow.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes how to use OAG in a competitive ABPP experiment to identify its protein targets in a complex biological sample (e.g., cell lysate or tissue homogenate). This method relies on the competition between OAG and a broad-spectrum activity-based probe (ABP) that targets serine hydrolases.
Materials:
-
This compound (OAG)
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Activity-based probe (ABP) for serine hydrolases with a reporter tag (e.g., biotin or a fluorophore like rhodamine)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
-
For MS-based analysis: Streptavidin beads, trypsin, and LC-MS/MS equipment
Procedure:
-
Sample Preparation: Prepare a proteome lysate from cells or tissues in an appropriate buffer. Determine the protein concentration.
-
Competitive Inhibition:
-
Inhibitor treatment: Aliquot the proteome and treat with varying concentrations of OAG or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the samples for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow OAG to bind to its targets.
-
-
Probe Labeling: Add the serine hydrolase ABP to all samples. Incubate for a further period (e.g., 30 minutes) to allow the probe to label the remaining active enzymes.
-
Sample Analysis (Gel-Based):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Fluorescent Probe: Visualize the labeled proteins directly using a fluorescence gel scanner. A decrease in the fluorescence intensity of a protein band in the OAG-treated samples compared to the control indicates that OAG has inhibited that enzyme.
-
Biotinylated Probe: Transfer the proteins to a membrane and perform a western blot using streptavidin-HRP to detect the biotinylated proteins.
-
-
Sample Analysis (Mass Spectrometry-Based):
-
Enrichment: For biotinylated probes, enrich the labeled proteins using streptavidin beads.
-
Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe. A reduction in the abundance of a protein in the OAG-treated sample indicates it is a target of OAG.
-
Workflow Diagram:
Caption: Competitive ABPP workflow.
Drug Development Applications
This compound serves as a valuable lead compound in the development of more potent and selective inhibitors of MAGL and FAAH. By understanding the structure-activity relationship of OAG and its analogs, medicinal chemists can design novel compounds with improved therapeutic potential for treating a range of conditions, including:
-
Pain and Inflammation: By elevating endocannabinoid levels, MAGL and FAAH inhibitors can produce analgesic and anti-inflammatory effects.
-
Neurodegenerative Diseases: The endocannabinoid system is implicated in neuroprotection, and modulating its activity may be beneficial in conditions like Alzheimer's and Parkinson's disease.
-
Anxiety and Depression: Endocannabinoids play a role in mood regulation, and inhibitors of their degradation are being explored as potential anxiolytics and antidepressants.
-
Cancer: The endocannabinoid system has been shown to influence cancer cell proliferation and migration.
The protocols described herein for characterizing the potency and selectivity of OAG can be readily adapted for the evaluation of new drug candidates targeting MAGL and FAAH.
Conclusion
This compound is a powerful tool for researchers investigating the endocannabinoid system and the broader roles of serine hydrolases in health and disease. Its ability to inhibit MAGL and FAAH provides a means to manipulate endocannabinoid signaling and to probe the functions of these key enzymes. The detailed protocols and data presented in these application notes are intended to facilitate the effective use of OAG in lipid-protein interaction studies and to support the development of novel therapeutics targeting the endocannabinoid system.
References
Application of O-Arachidonoyl Glycidol in Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1] By blocking the activity of these enzymes, this compound effectively increases the endogenous levels of 2-AG and anandamide (AEA), respectively. This modulation of the endocannabinoid system makes this compound a valuable tool for studying the physiological and pathological roles of these signaling lipids in various cellular processes, including cancer cell proliferation, apoptosis, and inflammation.
This document provides detailed application notes and protocols for the use of this compound in a range of cellular assays.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | Substrate Used in Assay | Tissue/Cell Fraction | IC50 Value |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella (Cytosolic) | 4.5 µM |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella (Membrane) | 19 µM |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebella (Membrane) | 12 µM |
Data sourced from Cisneros, J.A., et al. (2007).[1]
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of MAGL and FAAH, leading to an accumulation of their respective substrates, 2-AG and anandamide. These endocannabinoids then activate cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors that modulate various downstream signaling cascades.
References
O-Arachidonoyl Glycidol: A Versatile Tool for Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a valuable chemical probe for studying the endocannabinoid system and lipid metabolism. As an analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), OAG acts as an irreversible inhibitor of key enzymes responsible for the degradation of endocannabinoids, primarily monoacylglycerol lipase (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH).[1] This inhibitory action leads to an accumulation of endogenous cannabinoids like 2-AG, making OAG a powerful tool to investigate the physiological and pathological roles of these signaling lipids. These application notes provide detailed protocols and data for utilizing OAG in lipidomics research, including activity-based protein profiling (ABPP) and mass spectrometry-based lipidomics.
Mechanism of Action
This compound covalently modifies the catalytic serine residue within the active site of MAGL and FAAH, leading to their irreversible inhibition. By blocking these hydrolases, OAG effectively increases the levels of their respective substrates, most notably 2-AG. This accumulation of 2-AG can then lead to enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream signaling events. Furthermore, by preventing the breakdown of 2-AG into arachidonic acid (AA), OAG can modulate the production of eicosanoids, such as prostaglandins, which are important mediators of inflammation.
Data Presentation
The inhibitory potency of this compound against key enzymes in the endocannabinoid system has been quantified, providing a basis for its use in targeted research applications.
| Enzyme Target | Tissue/Cell Fraction | Substrate | IC50 Value |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella Cytosol | 2-Oleoyl glycerol | 4.5 µM[1] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella Membrane | 2-Oleoyl glycerol | 19 µM[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella Membrane | Arachidonoyl ethanolamide | 12 µM[1] |
Table 1: Inhibitory Potency (IC50) of this compound. This table summarizes the half-maximal inhibitory concentrations of OAG for MAGL and FAAH, demonstrating its activity as an inhibitor of these key endocannabinoid-metabolizing enzymes.
Signaling Pathways
The inhibition of MAGL by this compound has significant downstream effects on lipid signaling pathways. The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid pathways and how its inhibition by OAG can alter the balance of these signaling molecules.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) of MAGL in Cell Lysates
This protocol describes how to use OAG as a competitive inhibitor to profile the activity of MAGL in a complex proteome using a fluorescently tagged broad-spectrum serine hydrolase probe.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound (OAG) solution (in DMSO or ethanol)
-
Fluorophosphonate (FP)-rhodamine or a similar fluorescent ABPP probe for serine hydrolases
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Harvest cells or homogenize tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Competitive Inhibition:
-
In separate microcentrifuge tubes, dilute the proteome to a final concentration of 1 mg/mL with lysis buffer.
-
To the experimental tubes, add OAG to final concentrations ranging from 1 µM to 50 µM. For the control tube, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the samples for 30 minutes at room temperature to allow for the inhibition of target enzymes by OAG.
-
-
Probe Labeling: Add the fluorescent ABPP probe (e.g., FP-rhodamine) to each tube at a final concentration of 1 µM.
-
Incubation: Incubate the samples for 30 minutes at room temperature, protected from light.
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Visualization: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a protein band in the OAG-treated lanes compared to the control lane indicates that OAG has inhibited the probe's binding to that enzyme.
Protocol 2: Lipidomics Analysis of Endocannabinoid Levels Following OAG Treatment
This protocol outlines the steps for treating cells with OAG and subsequently extracting and analyzing changes in the levels of key endocannabinoids, such as 2-AG and anandamide, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
This compound (OAG) solution (in DMSO or ethanol)
-
Internal standards (e.g., 2-AG-d8, Anandamide-d8)
-
Lipid extraction solvents (e.g., chloroform, methanol, toluene)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of OAG (e.g., 10 µM) or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Cell Harvesting and Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Scrape the cells in methanol and transfer to a glass tube.
-
-
Lipid Extraction:
-
Add internal standards to each sample for quantification.
-
Perform a liquid-liquid extraction. A recommended method is using a toluene-based extraction for optimal recovery of 2-AG and anandamide.
-
Briefly, add chloroform and water to the methanol lysate, vortex, and centrifuge to separate the phases.
-
Alternatively, a methyl-tert-butyl ether (MTBE) based extraction can be used.
-
Collect the organic (lower) phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a gradient elution method to separate the lipids.
-
Detect and quantify the target lipids using multiple reaction monitoring (MRM) in positive ion mode. The transitions to monitor are specific to the parent and fragment ions of 2-AG, anandamide, and their deuterated internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each endocannabinoid in the samples relative to the internal standard.
-
Compare the endocannabinoid levels between OAG-treated and vehicle-treated samples.
-
Conclusion
This compound is a potent and selective tool for the in-depth study of lipid signaling pathways, particularly the endocannabinoid system. Its ability to irreversibly inhibit MAGL and FAAH allows for the controlled manipulation of endogenous cannabinoid levels, enabling researchers to dissect their roles in various physiological and disease processes. The protocols and data presented here provide a framework for the effective application of OAG in lipidomics research, from target engagement studies using competitive ABPP to comprehensive lipid profiling with LC-MS/MS. By leveraging OAG as a chemical probe, scientists can gain valuable insights into the complex world of lipid metabolism and signaling, paving the way for new therapeutic strategies targeting the endocannabinoid system.
References
In-Vivo Administration Protocols for O-Arachidonoyl Glycidol: A Guideline Based on its Analogue, 2-Arachidonoyl Glycerol
Disclaimer: This document provides detailed application notes and protocols for the in-vivo administration of 2-arachidonoyl glycerol (2-AG), a close structural and functional analogue of O-Arachidonoyl glycidol. As of the current scientific literature, specific in-vivo administration protocols for this compound are not well-established. The provided protocols for 2-AG can serve as a strong foundational reference for researchers and drug development professionals initiating studies with this compound. It is imperative to conduct preliminary dose-response, toxicity, and pharmacokinetic studies for this compound before adopting the methodologies outlined below. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Introduction to this compound and 2-Arachidonoyl Glycerol
This compound is a synthetic analogue of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG).[1][2][3][4] Like 2-AG, it is a lipid signaling molecule that interacts with the endocannabinoid system. In-vitro studies have shown that this compound inhibits the hydrolysis of 2-oleoyl glycerol and arachidonoyl ethanolamide, suggesting it may modulate endocannabinoid tone by preventing the breakdown of endogenous cannabinoids.[1][3]
2-AG is one of the two major endocannabinoids, alongside anandamide. It is a full agonist of the cannabinoid receptors CB1 and CB2 and is involved in a wide array of physiological processes, including neurotransmission, pain perception, inflammation, and appetite regulation.[3] Due to their structural similarity, the in-vivo administration protocols for 2-AG provide a valuable starting point for investigating the physiological effects of this compound.
Data Presentation: In-Vivo Administration of 2-Arachidonoyl Glycerol
The following tables summarize quantitative data from published studies on the in-vivo administration of 2-AG in mice.
Table 1: Intravenous Administration of 2-AG in Mice
| Parameter | Value | Animal Model | Observed Effect(s) | Reference |
| Dose Range | 1 - 100 nmol/g | Anesthetized ICR mice | Dose-dependent hypotension and moderate tachycardia | [5] |
| Vehicle | Not specified | Anesthetized ICR mice | - | [5] |
| Antagonist | SR141716A (CB1) | Anesthetized ICR mice | Did not block the hypotensive effect of 2-AG | [5] |
Table 2: Intraperitoneal and Oral Administration of 2-AG in Mice
| Administration Route | Dose | Animal Model | Observed Effect(s) | Reference |
| Intraperitoneal | 25 mg/kg | Male C57BL/6J mice | Suppression of gastric emptying | [6] |
| Oral | 25 mg/kg | Male C57BL/6J mice | Suppression of gastric emptying | [6] |
| Vehicle | 5% gum arabic in saline | Male C57BL/6J mice | - | [6] |
| Antagonist | AM251 (CB1) | Male C57BL/6J mice | Counteracted the gastric emptying inhibitory effect | [6] |
Experimental Protocols
Preparation of Vehicle and 2-AG Solution
Objective: To prepare a stable and biocompatible solution of 2-AG for in-vivo administration. Due to the lipophilic nature of 2-AG and this compound, a vehicle containing a surfactant and/or oil is typically required.
Materials:
-
2-Arachidonoyl glycerol (or this compound)
-
Ethanol (anhydrous)
-
Tween 80
-
Saline (0.9% NaCl, sterile) or Phosphate-Buffered Saline (PBS, sterile)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of 2-AG in a sterile microcentrifuge tube.
-
Add a small volume of ethanol to dissolve the 2-AG completely. For example, dissolve 10 mg of 2-AG in 100 µL of ethanol.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of a 1:1:18 ratio of Ethanol:Tween 80:Saline. For 1 mL of vehicle, this would be 50 µL Ethanol, 50 µL Tween 80, and 900 µL Saline.
-
Add the 2-AG/ethanol solution dropwise to the vehicle solution while vortexing to ensure proper emulsification.
-
If the solution appears cloudy, sonicate for 5-10 minutes until a clear or homogenous emulsion is formed.
-
Prepare the final solution fresh on the day of the experiment and keep it on ice.
Intraperitoneal (i.p.) Injection Protocol in Mice
Objective: To administer 2-AG (or this compound) into the peritoneal cavity of a mouse.
Materials:
-
Prepared 2-AG solution
-
Mouse restraint device
-
27-30 gauge needle with a 1 mL syringe
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the 2-AG solution to inject based on the desired dose (e.g., in mg/kg).
-
Draw the calculated volume of the 2-AG solution into the syringe.
-
Gently restrain the mouse, exposing its abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Oral Gavage Protocol in Mice
Objective: To administer 2-AG (or this compound) directly into the stomach of a mouse.
Materials:
-
Prepared 2-AG solution
-
Flexible or rigid oral gavage needle (20-22 gauge for mice)
-
1 mL syringe
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the required volume of the 2-AG solution.
-
Fill the syringe with the calculated volume and attach the gavage needle.
-
Gently restrain the mouse with one hand, allowing the head to be mobile but controlled.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily down the esophagus.
-
Once the needle is properly positioned in the stomach (a pre-measured length can be marked on the needle), slowly dispense the solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Observe the animal for any signs of distress.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the endocannabinoid signaling pathway and a general experimental workflow for in-vivo studies.
Caption: Endocannabinoid signaling at a synapse.
Caption: General workflow for in-vivo studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. netascientific.com [netascientific.com]
- 4. scbt.com [scbt.com]
- 5. Cardiovascular effects of 2-arachidonoyl glycerol in anesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoyl glycerol suppresses gastric emptying via the cannabinoid receptor 1-cholecystokinin signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Arachidonoyl Glycidol for Probing Endocannabinoid System Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG). It serves as a valuable pharmacological tool for studying the functional roles of the endocannabinoid system (ECS). By inhibiting the primary enzymes responsible for 2-AG degradation, OAG effectively elevates the endogenous levels of this key signaling lipid, allowing for the investigation of its downstream effects on cannabinoid receptors and associated signaling pathways. These application notes provide detailed protocols for the use of OAG in various experimental settings to probe the function of the endocannabinoid system.
Mechanism of Action
This compound primarily functions as an inhibitor of monoacylglycerol lipase (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH), the key enzymes responsible for the hydrolysis and inactivation of the endocannabinoid 2-AG.[1] By blocking these enzymes, OAG leads to an accumulation of 2-AG in various tissues, thereby potentiating its signaling through cannabinoid receptors CB1 and CB2. 2-AG is a full agonist at both CB1 and CB2 receptors, and its enhanced signaling can modulate a wide range of physiological processes, including neurotransmission, inflammation, pain perception, and appetite.[2]
Data Presentation
The inhibitory activity of this compound against key enzymes of the endocannabinoid system is summarized in the table below.
| Enzyme Target | Tissue/Cell Fraction | Substrate | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic) | 2-Oleoyl glycerol | 4.5 | [3] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane) | 2-Oleoyl glycerol | 19 | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | Arachidonoyl ethanolamide | 12 | [3] |
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
Caption: OAG inhibits MAGL, increasing 2-AG levels and CB1 activation.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining OAG's enzymatic inhibition.
Workflow for Cell-Based 2-AG Quantification
Caption: Quantifying cellular 2-AG levels after OAG treatment.
Experimental Protocols
Protocol 1: In Vitro MAGL and FAAH Inhibition Assay
This protocol is adapted from methodologies used for characterizing inhibitors of endocannabinoid metabolizing enzymes.[1]
1. Materials:
-
This compound (OAG)
-
Rat brain tissue
-
[³H]2-oleoylglycerol ([³H]2-OG) for MAGL assay
-
[³H]N-arachidonoylethanolamine ([³H]AEA) for FAAH assay
-
Sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Chloroform/Methanol (2:1, v/v)
2. Preparation of Enzyme Source:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction (for MAGL assay), and the pellet (resuspended in assay buffer) is the membrane fraction (for FAAH assay).
-
Determine protein concentration using a standard protein assay.
3. Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the enzyme preparation (cytosolic or membrane fraction) with varying concentrations of OAG (or vehicle control) in assay buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]2-OG for MAGL or [³H]AEA for FAAH) to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (2:1).
-
Vortex and centrifuge to separate the phases.
-
Collect the aqueous phase (containing the radiolabeled glycerol or ethanolamine product).
-
Add scintillation cocktail and quantify radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each OAG concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the OAG concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantification of 2-AG Levels in Cultured Cells by LC-MS/MS
This protocol is based on established methods for endocannabinoid quantification, with modifications to minimize 2-AG degradation.[4][5]
1. Materials:
-
Cultured cells of interest
-
This compound (OAG)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Internal standard (e.g., 2-AG-d8)
-
LC-MS/MS system
2. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Treat cells with various concentrations of OAG or vehicle control for the desired time period.
3. Sample Preparation and Lipid Extraction:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold methanol containing the internal standard (2-AG-d8).
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add 2 volumes of toluene and vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic phase (toluene layer) containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific transitions for 2-AG and the internal standard.
-
Quantify the amount of 2-AG in the sample by comparing the peak area ratio of 2-AG to the internal standard against a standard curve.
Protocol 3: In Vivo Administration of this compound in Mice
This protocol provides a general guideline for in vivo studies. The optimal dose and vehicle should be determined empirically for each specific animal model and experimental question.
1. Materials:
-
This compound (OAG)
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Experimental mice
2. Preparation of Dosing Solution:
-
Dissolve OAG in a small amount of ethanol.
-
Add Emulphor and mix thoroughly.
-
Add saline to the final desired volume and concentration. The final vehicle composition may be, for example, 1:1:18 (ethanol:Emulphor:saline).
-
Vortex or sonicate to ensure a homogenous suspension.
3. Administration:
-
Administer the OAG solution or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
The dosage of OAG will need to be optimized, but a starting point could be in the range of 1-10 mg/kg.
4. Post-Administration Procedures:
-
At the desired time points after administration, perform behavioral tests or collect tissues for analysis (e.g., measurement of 2-AG levels as described in Protocol 2).
Conclusion
This compound is a potent tool for elevating endogenous 2-AG levels, enabling detailed investigation of the endocannabinoid system's role in health and disease. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding the multifaceted functions of 2-AG signaling. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing off-target effects of O-Arachidonoyl glycidol in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for using O-Arachidonoyl glycidol (OAG) in experiments, focusing on identifying and preventing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (OAG)?
A1: this compound is an analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG). Its primary intended targets are the serine hydrolases that degrade 2-AG, most notably monoacylglycerol lipase (MAGL), which is responsible for approximately 85% of 2-AG hydrolysis in the brain.[1] By inhibiting these enzymes, OAG aims to increase the endogenous levels of 2-AG.
Q2: What are the principal off-target effects associated with OAG?
A2: The most significant off-target effect of OAG is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades the endocannabinoid anandamide (AEA).[2][3] OAG has been shown to inhibit FAAH with a potency similar to its inhibition of MAGL.[2] This lack of selectivity can complicate data interpretation, as observed effects could be due to increased 2-AG levels, increased AEA levels, or a combination of both. Other potential off-targets include α/β-hydrolase domain 6 (ABHD6) and α/β-hydrolase domain 12 (ABHD12), which also contribute to 2-AG hydrolysis.[1]
Q3: Why is it critical to control for these off-target effects?
Q4: What are the general strategies for mitigating or identifying OAG's off-target effects?
A4: The core strategy is to use a panel of more selective pharmacological tools in parallel with OAG. This includes:
-
Using highly selective inhibitors for MAGL (e.g., JZL184) and FAAH (e.g., URB597) as positive and negative controls.[4]
-
Employing structurally distinct inhibitors for the same target to ensure the observed effect is not due to a unique chemical property of OAG.
-
Directly measuring endocannabinoid levels (2-AG and AEA) in your experimental system using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the neurochemical consequences of inhibitor treatment.
-
Using genetic knockout models (e.g., MAGL-/- or FAAH-/- cells/animals) to validate the inhibitor's on-target effects.
Troubleshooting Guide
Q5: My experiment with OAG yielded an unexpected result. How do I determine if it's an off-target effect?
A5: An unexpected result is a key indicator of a potential off-target effect. To investigate this, you should run a series of control experiments. The workflow below provides a systematic approach to diagnosing the issue. The primary step is to repeat the experiment using a highly selective MAGL inhibitor (like JZL184) and a highly selective FAAH inhibitor. If the selective MAGL inhibitor reproduces the effect of OAG, it is likely on-target. If the selective FAAH inhibitor reproduces the effect, OAG was likely acting via FAAH inhibition. If neither reproduces the effect, a more complex or novel off-target may be involved.
Q6: I am seeing a biological effect with OAG that seems to involve arachidonic acid (AA) metabolites. How is this possible?
A6: Both MAGL and FAAH produce arachidonic acid (AA) upon hydrolysis of 2-AG and anandamide, respectively.[5] AA is a precursor for prostaglandins and leukotrienes, synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting MAGL and/or FAAH, OAG can reduce the available pool of AA, thereby decreasing the production of these pro-inflammatory molecules.[6] This can be a confounding factor. To test for this, you can try to rescue the effect by adding exogenous AA or see if COX/LOX inhibitors mimic the effect of OAG in your system.
Quantitative Inhibitor Selectivity Data
The following table summarizes the inhibitory potency (IC₅₀) of OAG and other commonly used inhibitors against key endocannabinoid hydrolases. This data is essential for selecting appropriate control compounds.
| Compound | Primary Target(s) | Target Enzyme | IC₅₀ Value (µM) | Species/Tissue | Citation |
| This compound | MAGL / FAAH | MAGL (cytosolic) | 4.5 | Rat Cerebellum | [2] |
| MAGL (membrane) | 19 | Rat Cerebellum | [2] | ||
| FAAH (membrane) | 12 | Rat Cerebellum | [2] | ||
| JZL184 | Selective MAGL | MAGL | ~0.008 | Mouse Brain | [4] |
| FAAH | >10 | Mouse Brain | [4] | ||
| ABHD6 | >10 | Mouse Brain | [4] | ||
| URB597 | Selective FAAH | FAAH | ~0.005 | Rat Brain | [7] |
| MAGL | >10 | Rat Brain | [7] | ||
| KT109 | Selective DAGLβ | DAGLβ | ~0.025 | Recombinant Human | [8] |
| KT182 | Selective ABHD6 | ABHD6 | ~0.007 | Recombinant Human | [8] |
Note: IC₅₀ values can vary depending on assay conditions, substrate concentration, and tissue/cell type used.
Experimental Protocols and Methodologies
Protocol 1: Validating On-Target Effects using a Panel of Selective Inhibitors
Objective: To determine whether the biological effect observed with OAG is due to inhibition of MAGL, FAAH, or another off-target.
Materials:
-
This compound (OAG)
-
Selective MAGL inhibitor (e.g., JZL184)
-
Selective FAAH inhibitor (e.g., URB597)
-
Vehicle control (e.g., DMSO, ethanol)
-
Your experimental system (cells, tissue slices, etc.)
-
Assay reagents to measure your biological endpoint of interest.
Methodology:
-
Determine Optimal Concentrations: Based on the IC₅₀ values in the table above and literature for your system, select concentrations for each inhibitor that are expected to be effective and selective. A common starting point is 10-100 fold above the IC₅₀ for the primary target.
-
Experimental Groups: Prepare the following treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (at your experimental concentration)
-
Group 3: Selective MAGL inhibitor (e.g., JZL184)
-
Group 4: Selective FAAH inhibitor (e.g., URB597)
-
(Optional) Group 5: OAG + CB1 antagonist (e.g., AM251) to confirm downstream receptor involvement.
-
(Optional) Group 6: OAG + CB2 antagonist (e.g., AM630).
-
-
Treatment: Treat your cells or tissues with the respective compounds for the desired duration. Ensure all groups have the same final concentration of the vehicle.
-
Measurement: Perform your biological assay to measure the endpoint (e.g., cell viability, protein phosphorylation, electrophysiological recording, etc.).
-
Data Analysis and Interpretation:
-
Scenario A (On-Target MAGL effect): If the effect of OAG (Group 2) is mimicked by the selective MAGL inhibitor (Group 3) but not by the selective FAAH inhibitor (Group 4), the effect is likely mediated by MAGL inhibition.
-
Scenario B (Off-Target FAAH effect): If the effect of OAG (Group 2) is mimicked by the selective FAAH inhibitor (Group 4) but not by the selective MAGL inhibitor (Group 3), the effect is likely a result of off-target FAAH inhibition.
-
Scenario C (Combined or Other Off-Target effect): If both selective inhibitors partially mimic the effect, or if neither does, the effect of OAG may be due to its combined action on both enzymes or an interaction with a completely different target.
-
Visualizations: Pathways and Workflows
Caption: Endocannabinoid metabolism showing targets of OAG and selective inhibitors.
Caption: Decision tree for troubleshooting unexpected results with OAG.
References
- 1. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anandamide and 2-arachidonoylglycerol inhibit fatty acid amide hydrolase by activating the lipoxygenase pathway of the arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
Optimizing O-Arachidonoyl glycidol concentration for enzyme inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing O-Arachidonoyl glycidol as an enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary molecular targets are the serine hydrolases, Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH), key enzymes responsible for the degradation of endocannabinoids. By inhibiting these enzymes, this compound effectively increases the levels of endogenous cannabinoids, thereby modulating the endocannabinoid system.
Q2: What is the mechanism of inhibition of this compound?
A2: this compound acts as an inhibitor of MAGL and FAAH. While the precise mechanism for this compound is not extensively detailed in the provided search results, analogous inhibitors often act covalently, acylating a catalytic serine residue in the active site of these hydrolases. This leads to the inactivation of the enzyme and the accumulation of its substrates.
Q3: What are the solubility characteristics of this compound?
A3: this compound is soluble in various organic solvents. The approximate solubilities are as follows:
-
Dimethylformamide (DMF): 20 mg/mL
-
Dimethyl sulfoxide (DMSO): 20 mg/mL
-
Ethanol: 50 mg/mL
It is sparingly soluble in aqueous buffers. For enzymatic assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect enzyme activity.
Q4: What is the stability of this compound?
A4: this compound, like other arachidonic acid derivatives, is susceptible to oxidation and isomerization.[1] It is recommended to store it as a solution in an inert gas atmosphere at -20°C or lower. Avoid repeated freeze-thaw cycles. For experimental use, fresh dilutions from the stock solution are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no enzyme inhibition | Inhibitor Precipitation: this compound has low aqueous solubility and may precipitate in the assay buffer. | Prepare a higher concentration stock solution in DMSO or ethanol and use a minimal volume for dilution into the assay buffer. Ensure thorough mixing. Consider the use of a carrier protein like fatty acid-free BSA (0.1%) to improve solubility. |
| Inhibitor Degradation: The compound may have degraded due to improper storage or handling. | Store the stock solution at -80°C under an inert gas. Prepare fresh dilutions for each experiment. Avoid prolonged exposure to light and air. | |
| Incorrect Assay Conditions: Sub-optimal pH, temperature, or incubation time can affect inhibitor potency. | Optimize assay conditions for your specific enzyme source. Refer to the detailed protocols below for recommended starting points. | |
| High background signal | Solvent Interference: The organic solvent used to dissolve the inhibitor might be affecting the assay readout. | Perform a solvent control experiment with the same final concentration of the solvent used in the inhibitor wells to determine its effect on the assay. Keep the final solvent concentration below 1%. |
| Non-enzymatic substrate hydrolysis | Run a control with heat-inactivated enzyme or without any enzyme to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your experimental values. | |
| Variability between replicates | Pipetting Errors: Inaccurate pipetting of the inhibitor, enzyme, or substrate. | Use calibrated pipettes and ensure proper mixing of all components. |
| Incomplete mixing: The inhibitor may not be uniformly distributed in the well. | Gently mix the plate after adding each component, especially after adding the inhibitor. | |
| Apparent off-target effects | Non-specific inhibition: At high concentrations, this compound may inhibit other cellular lipases or interact with other proteins. | Determine the IC50 value and use the inhibitor at concentrations around this value. To confirm specificity, consider using a structurally different MAGL/FAAH inhibitor as a positive control or testing against other serine hydrolases. |
Quantitative Data Summary
The inhibitory activity of this compound against key enzymes in the endocannabinoid system has been quantified by determining its half-maximal inhibitory concentration (IC50).
| Enzyme Target | Substrate | Enzyme Source | IC50 (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Cytosolic fraction of rat cerebella | 4.5 |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Membrane fraction of rat cerebella | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide | Membrane fraction of rat cerebella | 12 |
Experimental Protocols
In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for screening MAGL inhibitors and should be optimized for your specific experimental conditions.
Materials:
-
This compound
-
Human recombinant MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
MAGL Substrate: 4-Nitrophenyl acetate (4-NPA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10X MAGL Assay Buffer stock. Dilute to 1X with ultrapure water before use.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of 4-NPA (e.g., 17 mM in ethanol).
-
-
Assay Protocol:
-
Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of the solvent used for the inhibitor (e.g., DMSO).
-
100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the solvent.
-
Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the this compound dilution series in the chosen solvent.
-
-
Incubation:
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the 4-NPA substrate solution to all wells.
-
Shake the plate for 10 seconds to mix.
-
-
Measurement:
-
Incubate the plate for 10-20 minutes at room temperature.
-
Read the absorbance at 405-415 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% initial activity wells.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol is based on a general fluorescence-based assay for FAAH inhibitors.
Materials:
-
This compound
-
Human recombinant FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate: Arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of AAMCA substrate (e.g., 10 mM in ethanol).
-
-
Assay Protocol:
-
Blank Wells: Add assay buffer and the solvent.
-
Control Wells (100% activity): Add assay buffer, FAAH enzyme, and the solvent.
-
Inhibitor Wells: Add assay buffer, FAAH enzyme, and the this compound dilution series.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the AAMCA substrate to all wells to a final concentration of ~20 µM.
-
-
Measurement:
-
Immediately begin kinetic reading of fluorescence at 37°C for 15-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Endocannabinoid signaling pathway and points of inhibition.
Caption: Workflow for MAGL inhibition assay.
Caption: Workflow for FAAH inhibition assay.
References
Troubleshooting O-Arachidonoyl glycidol insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl glycidol. The following information addresses common challenges, particularly its insolubility in aqueous buffers, and provides detailed protocols and diagrams to facilitate successful experimentation.
Troubleshooting Guide: Insolubility of this compound in Aqueous Buffers
Q1: My this compound precipitated out of my aqueous buffer. How can I dissolve it?
A1: this compound is a lipophilic compound with very low solubility in aqueous solutions. Direct addition to aqueous buffers will likely result in precipitation. To achieve a stable solution, it is crucial to first dissolve the compound in an organic solvent and then introduce it into the aqueous buffer, often with the aid of a surfactant.
Recommended Protocol for Solubilization:
-
Prepare a Stock Solution:
-
Prepare the Aqueous Buffer:
-
Prepare the Working Solution:
-
Vortex the aqueous buffer containing the surfactant.
-
While vortexing, slowly add the required volume of the this compound stock solution to the buffer. The continuous mixing helps to disperse the compound and form a stable micellar solution.
-
Visually inspect the solution for any signs of precipitation. If cloudiness persists, gentle warming (to 37°C) or brief sonication may help.
-
Quantitative Data Summary for Solubilization:
| Parameter | Recommendation | Notes |
| Stock Solvent | DMSO, Ethanol, DMF | Ensure the solvent is anhydrous to prevent hydrolysis. |
| Stock Concentration | 10-50 mg/mL | Higher concentrations minimize the final organic solvent percentage. |
| Surfactant | Tween® 20, Triton™ X-100 | Non-ionic detergents are generally less harsh on protein structure.[3][4][5][6] |
| Surfactant Conc. | 0.01 - 0.1% (v/v) | Start with a low concentration and optimize as needed for your assay. |
| Final Organic Solvent | < 1% (v/v) | High concentrations of organic solvents can affect biological systems. |
Q2: I'm still seeing precipitation even after using a surfactant. What else can I do?
A2: If precipitation persists, consider the following troubleshooting steps:
-
Increase Surfactant Concentration: Gradually increase the concentration of Tween® 20 or Triton™ X-100 in your buffer. However, be mindful that high detergent concentrations can interfere with some biological assays.
-
Try a Different Surfactant: Some lipophilic compounds may solubilize better with different non-ionic or zwitterionic detergents.
-
Sonication: Brief sonication of the final working solution can help to break down aggregates and improve solubilization. Use a bath sonicator to avoid excessive heating.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer is optimal for both your experiment and the solubility of this compound.
-
Lower the Final Concentration: It may be that the desired final concentration of this compound is above its solubility limit even with surfactants. Try performing your experiment with a lower concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid.[1][2] It primarily acts as an inhibitor of enzymes that degrade endocannabinoids, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[7][8] By inhibiting these enzymes, it increases the levels of endogenous cannabinoids like 2-AG, thereby potentiating their signaling effects.
Q2: In which signaling pathways is 2-arachidonoylglycerol (and by extension, this compound) involved?
A2: 2-AG is a key signaling molecule in the endocannabinoid system. Its synthesis is typically triggered by neuronal activity, leading to the activation of cannabinoid receptors (CB1 and CB2). This signaling cascade plays a crucial role in regulating neurotransmitter release, synaptic plasticity, pain perception, and inflammation.[1][2][9][10][11]
Signaling Pathway of 2-Arachidonoylglycerol (2-AG)
Q3: Can you provide a general workflow for an enzyme inhibition assay using this compound?
A3: A typical workflow for assessing the inhibitory activity of this compound on an enzyme like MAGL or FAAH involves preparing the inhibitor, pre-incubating it with the enzyme, initiating the reaction with a substrate, and then detecting the product.
Experimental Workflow: Enzyme Inhibition Assay
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Aqueous Buffer
Materials:
-
This compound
-
Anhydrous DMSO
-
Tween® 20
-
Appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 10% (v/v) Tween® 20 Stock: Add 1 mL of Tween® 20 to 9 mL of sterile, deionized water and mix thoroughly.
-
Prepare this compound Stock (10 mg/mL): Weigh out 1 mg of this compound and dissolve it in 100 µL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C for short-term storage.
-
Prepare Aqueous Buffer with Surfactant: For a final concentration of 0.05% Tween® 20, add 5 µL of the 10% Tween® 20 stock to 995 µL of your aqueous buffer.
-
Prepare Final Working Solution:
-
Vortex the aqueous buffer containing Tween® 20.
-
While vortexing, add the desired volume of the this compound stock solution. For example, to make a 10 µM working solution from a 10 mg/mL stock (assuming a molecular weight of ~360.5 g/mol ), you would add a small volume of the stock to the buffer. It is recommended to perform serial dilutions in the organic solvent first to achieve a less concentrated intermediate stock before adding to the aqueous buffer to avoid precipitation.
-
Ensure the final DMSO concentration is below 1% (v/v).
-
Protocol 2: Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol is a general guideline and may need optimization based on the specific enzyme source and substrate used.
Materials:
-
Purified or recombinant MAGL enzyme
-
MAGL substrate (e.g., 4-nitrophenyl acetate or a fluorescent substrate)
-
This compound working solutions (prepared as in Protocol 1) at various concentrations
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the MAGL enzyme and substrate to their working concentrations in the assay buffer.
-
Assay Setup:
-
Blank wells: Add assay buffer only.
-
Control (100% activity) wells: Add assay buffer and MAGL enzyme.
-
Inhibitor wells: Add this compound working solution at different final concentrations and MAGL enzyme.
-
-
Pre-incubation: Add the this compound working solutions or vehicle control (buffer with the same concentration of DMSO and Tween® 20 as the inhibitor wells) to the appropriate wells. Then, add the diluted MAGL enzyme to the control and inhibitor wells. Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MAGL substrate to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance or fluorescence at regular intervals (for a kinetic assay) or after a fixed time point (for an endpoint assay) using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcellular Arrangement of Molecules for 2-Arachidonoyl-Glycerol-Mediated Retrograde Signaling and Its Physiological Contribution to Synaptic Modulation in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize experimental artifacts with O-Arachidonoyl glycidol
Welcome to the technical support center for O-Arachidonoyl glycidol. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts and ensuring the successful use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid.[1] Its primary mechanism of action is the inhibition of the enzymes responsible for the degradation of endocannabinoids, primarily monoacylglycerol lipase (MAGL) and to a lesser extent, fatty acid amide hydrolase (FAAH).[2][3] By inhibiting these enzymes, this compound increases the levels of endocannabinoids like 2-AG, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other pathways.
Q2: What are the main enzymes inhibited by this compound?
A2: this compound is known to inhibit the following enzymes:
-
Monoacylglycerol Lipase (MAGL): This is the primary target, responsible for the breakdown of 2-AG.[1]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is also inhibited by this compound, although it is the primary enzyme for the degradation of another endocannabinoid, anandamide (AEA).[2]
Q3: How should I store this compound?
A3: this compound is typically supplied as a solution in methyl acetate and should be stored at -20°C.[2][3] For long-term storage, it is recommended to keep it in the original sealed vial to prevent solvent evaporation and degradation. The stability is reported to be at least two years under these conditions.[2][3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in several organic solvents. The approximate solubilities are:
It is important to note that this compound is poorly soluble in aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
Potential Cause 1: Compound Degradation
-
Problem: this compound, being a lipid ester, can be susceptible to hydrolysis, especially in aqueous buffers or at non-neutral pH.[4] The glycidol moiety itself can also be reactive.[5]
-
Solution:
-
Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Avoid prolonged incubation in aqueous buffers. Minimize the time between adding the compound to the assay and taking the measurement.
-
Ensure the pH of your experimental buffer is maintained at a neutral and stable level.
-
Potential Cause 2: Poor Solubility in Assay Buffer
-
Problem: As a lipid, this compound has low aqueous solubility.[6] If it precipitates out of solution in your assay buffer, its effective concentration will be much lower than intended.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.
-
When diluting the stock into your aqueous assay buffer, ensure rapid and thorough mixing. Vortexing or sonicating the final solution can help.
-
Consider the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) in your assay buffer to improve the solubility of the lipid inhibitor.[7]
-
Visually inspect your final assay solution for any signs of precipitation.
-
Potential Cause 3: Incorrect Enzyme or Substrate Concentration
-
Problem: The observed inhibitory effect is highly dependent on the concentrations of both the enzyme (MAGL/FAAH) and the substrate used in the assay.
-
Solution:
-
Ensure that the enzyme concentration is in the linear range of the assay.
-
Use a substrate concentration that is appropriate for the enzyme's Km. Very high substrate concentrations can sometimes mask the effect of a competitive inhibitor.
-
Issue 2: High Variability Between Replicates
Potential Cause 1: Inconsistent Compound Delivery
-
Problem: Due to its lipophilic nature, this compound can adhere to plastic surfaces, leading to inconsistent concentrations in your assay wells.
-
Solution:
-
Use low-adhesion polypropylene tubes and pipette tips for handling the compound.
-
When preparing serial dilutions, ensure thorough mixing at each step.
-
Pre-wetting pipette tips with the solvent before transferring the compound solution can help minimize loss due to adhesion.
-
Potential Cause 2: Isomerization or Rearrangement
-
Problem: The parent compound, 2-AG, is known to be unstable and can isomerize to the less active 1-AG.[2] While this compound is an analog, similar instability could contribute to variability.
-
Solution:
-
Always store the compound under the recommended conditions (-20°C in a sealed vial).
-
Prepare fresh dilutions for each experiment and use them promptly.
-
Issue 3: Unexpected Off-Target Effects
Potential Cause 1: Non-Specific Interactions
-
Problem: At high concentrations, lipid-based molecules can sometimes cause non-specific effects on cell membranes or interact with other proteins in your experimental system.[8]
-
Solution:
-
Perform a dose-response curve to determine the lowest effective concentration of this compound.
-
Include appropriate controls, such as a vehicle-only control and a structurally similar but inactive analog if available.
-
If working with cell-based assays, perform a cytotoxicity assay to ensure the observed effects are not due to cell death.
-
Potential Cause 2: Interaction with Cannabinoid Receptors
-
Problem: Although designed as an enzyme inhibitor, as a 2-AG analog, there is a possibility of direct interaction with cannabinoid receptors (CB1 and CB2), especially at higher concentrations.[9]
-
Solution:
-
To confirm that the observed effects are due to enzyme inhibition and not direct receptor activation, consider using a cannabinoid receptor antagonist (e.g., rimonabant for CB1, AM630 for CB2) in your experiments.
-
Compare the effects of this compound with those of a direct cannabinoid receptor agonist to distinguish between direct and indirect actions.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Assay System | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella (2-oleoyl glycerol hydrolysis) | 4.5 | [2][3] |
| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella (2-oleoyl glycerol hydrolysis) | 19 | [2][3] |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella (arachidonoyl ethanolamide hydrolysis) | 12 | [2][3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/ml | [2][3] |
| Dimethyl sulfoxide (DMSO) | 20 mg/ml | [2][3] |
| Ethanol | 50 mg/ml | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (in methyl acetate)
-
Anhydrous DMSO or ethanol
-
Gas-tight syringe
-
Inert gas (argon or nitrogen)
-
Low-adhesion polypropylene vials
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Under a stream of inert gas, carefully evaporate the methyl acetate solvent.
-
Add the desired volume of anhydrous DMSO or ethanol to the vial to achieve a high-concentration stock solution (e.g., 10-20 mg/ml).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small-volume, low-adhesion polypropylene vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Materials:
-
Human recombinant MAGL
-
MAGL substrate (e.g., a fluorogenic substrate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a working solution of human recombinant MAGL in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
In the 96-well plate, add the following to triplicate wells:
-
Test wells: MAGL enzyme solution and the this compound dilution.
-
Control wells (100% activity): MAGL enzyme solution and the vehicle control.
-
Blank wells (no enzyme): Assay buffer and the vehicle control.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAGL substrate to all wells.
-
Immediately begin reading the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for your substrate (e.g., Ex/Em = 360/460 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for an in vitro inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. netascientific.com [netascientific.com]
- 4. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of O-Arachidonoyl glycidol in complex systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl glycidol (OAG). The information is designed to help improve the selectivity of OAG in complex experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and what is its primary mechanism of action?
This compound is a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG). Its primary mechanism of action is the inhibition of enzymes that hydrolyze endocannabinoids, thereby increasing the endogenous levels of these signaling lipids. Specifically, OAG has been shown to block the activity of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1][2][3]
Q2: What are the known inhibitory concentrations (IC50) for OAG?
The inhibitory activity of OAG has been characterized against key enzymes in the endocannabinoid system. The IC50 values may vary depending on the experimental conditions and the source of the enzyme (e.g., cytosolic vs. membrane fraction).
| Target Enzyme | Substrate | Tissue Source (Rat Cerebella) | IC50 Value |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cytosolic Fraction | 4.5 µM |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Membrane Fraction | 19 µM |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane Fraction | 12 µM |
Q3: What are the solubility and storage recommendations for OAG?
OAG is typically supplied as a solution in methyl acetate. For experimental use, it can be dissolved in various organic solvents.
-
Solubility:
-
Storage: OAG should be stored at -20°C.[2]
-
Stability: When stored properly, it is stable for at least two years.[1][2]
Q4: What is the endocannabinoid signaling pathway that OAG modulates?
OAG enhances endocannabinoid signaling by preventing the breakdown of 2-AG and anandamide (AEA). These endocannabinoids act as retrograde messengers, primarily activating presynaptic cannabinoid receptors CB1 and CB2. This activation leads to the inhibition of neurotransmitter release and subsequent downstream signaling cascades.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with OAG, focusing on improving its selectivity.
Issue 1: Observed effects are not consistent with MAGL or FAAH inhibition.
-
Possible Cause: Off-target effects.
-
Explanation: OAG, like other serine hydrolase inhibitors, may interact with other lipases or enzymes in the cell. For example, some MAGL inhibitors have been shown to interact with other hydrolases like ABHD6.
-
Troubleshooting Steps:
-
Run control experiments: Use a structurally different MAGL or FAAH inhibitor to see if the same off-target effect is observed.
-
Use knockout/knockdown models: If available, use cells or tissues from FAAH or MAGL knockout animals to confirm that the observed effect is dependent on the target enzyme.
-
Perform a broader inhibitor screen: Test OAG against a panel of related serine hydrolases to identify potential off-target interactions.
-
Lower the concentration: Use the lowest effective concentration of OAG to minimize the likelihood of off-target binding.
-
-
Issue 2: High variability in experimental replicates.
-
Possible Cause 1: Compound instability or degradation.
-
Explanation: OAG is a lipid-based compound with multiple double bonds, making it susceptible to oxidation. The glycidol moiety can also be reactive.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare working solutions of OAG immediately before each experiment.
-
Use antioxidants: Consider including a low concentration of an antioxidant like BHT (butylated hydroxytoluene) in your stock solution, but test for its effects on your system first.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use vials to prevent degradation.
-
-
-
Possible Cause 2: Poor solubility and non-specific binding.
-
Explanation: As a lipid, OAG has low aqueous solubility and can adsorb to plastic surfaces or aggregate in aqueous media, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Use appropriate vehicles: Ensure OAG is fully dissolved in a suitable vehicle (e.g., DMSO, ethanol) before diluting into aqueous buffers or media. The final vehicle concentration should be kept low (typically <0.1%) and consistent across all experimental conditions.
-
Incorporate a carrier protein: For cell-based assays, pre-complexing OAG with fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
Use glass or low-binding plasticware: Minimize the loss of compound due to adsorption by using silanized glass or low-protein-binding plastic tubes and plates.
-
-
Issue 3: Unexpected cellular toxicity.
-
Possible Cause 1: Vehicle toxicity.
-
Explanation: High concentrations of solvents like DMSO or ethanol can be toxic to cells.
-
Troubleshooting Steps:
-
Run vehicle controls: Always include a control group treated with the same final concentration of the vehicle used to dissolve OAG.
-
Perform a dose-response curve for the vehicle: Determine the maximum tolerated concentration of the vehicle for your specific cell type.
-
-
-
Possible Cause 2: Disruption of lipid metabolism.
-
Explanation: By inhibiting MAGL and FAAH, OAG alters the levels of multiple bioactive lipids. This can lead to the accumulation of endocannabinoids and a reduction in the production of arachidonic acid and its downstream metabolites (e.g., prostaglandins), potentially impacting cell viability.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: Determine the concentration and incubation time at which OAG induces toxicity.
-
Assess cell viability: Use multiple viability assays (e.g., MTT, LDH release, trypan blue exclusion) to confirm toxicity.
-
Rescue experiment: Attempt to rescue the toxic phenotype by co-administering arachidonic acid to replenish the depleted pool.
-
-
References
Technical Support Center: Managing 2-AG Analog Isomerization in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the inherent instability and isomerization of 2-arachidonoylglycerol (2-AG) and its analogs in experimental settings. The following questions and answers, troubleshooting guides, and detailed protocols are designed to mitigate experimental variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 2-AG isomerization and why is it a concern?
A1: 2-Arachidonoylglycerol (2-AG) is a chemically unstable endocannabinoid that can spontaneously rearrange in aqueous solutions to its more thermodynamically stable isomer, 1-arachidonoylglycerol (1-AG).[1][2][3] This non-enzymatic process, known as acyl migration, is a significant concern in experimental research because both 2-AG and 1-AG are biologically active and can activate cannabinoid receptors, although with different potencies.[1][2][3] The conversion of 2-AG to 1-AG can alter the effective concentration of the primary ligand, leading to variability and misinterpretation of experimental data.[1]
Q2: How quickly does 2-AG isomerize to 1-AG in experimental conditions?
A2: The isomerization of 2-AG is a rapid process. Studies have shown that in an aqueous buffer solution (HBSS) at 37°C, the half-life of 2-AG is approximately 16.16 minutes. This process is even faster in the presence of 10% serum, with the half-life decreasing to 8.8 minutes.[1] This indicates that within a typical experimental timeframe, a significant portion of 2-AG can convert to 1-AG.
Q3: Are commercially available 2-AG preparations pure?
A3: No, commercially available 2-AG preparations often contain a significant amount of 1-AG, with some reports indicating that they can contain approximately 10% 1-AG upon arrival.[1] This initial contamination, coupled with further isomerization upon dissolution, means that researchers are often working with a mixture of isomers from the outset.
Q4: What is the biological activity of 1-AG compared to 2-AG?
A4: Both 2-AG and 1-AG act as agonists at the CB1 cannabinoid receptor.[1][3] However, 1-AG is a less potent agonist than 2-AG, with some studies indicating its working concentration is threefold higher than that of 2-AG to elicit a similar response.[1][2] The presence of 1-AG can compete with 2-AG for receptor binding and can either have an additive or antagonistic effect depending on the relative concentrations of the two isomers.[1][3]
Q5: How can I minimize 2-AG isomerization during my experiments?
A5: To minimize isomerization, it is crucial to handle 2-AG and its analogs with care. Key strategies include:
-
Fresh Preparation: Prepare aqueous solutions of 2-AG immediately before use.
-
Short Timeframe: Keep the duration of experiments involving aqueous solutions of 2-AG as short as possible.[1]
-
Low Temperature: Store stock solutions in an appropriate organic solvent at -80°C and keep aqueous solutions on ice as much as possible during experimental setup.
-
pH Control: While specific data on pH effects from the search is limited, generally, maintaining a neutral and stable pH is advisable to avoid catalyzing acyl migration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental replicates. | Isomerization of 2-AG to 1-AG is occurring at different rates between samples due to slight variations in timing or temperature. | Strictly standardize the time between dissolving 2-AG and applying it to the experimental system. Ensure all samples are maintained at the same low temperature (on ice) before use. Prepare a single stock solution for each experiment to be used across all replicates. |
| Lower than expected potency of 2-AG. | A significant portion of the 2-AG has isomerized to the less potent 1-AG.[1][2] | Prepare fresh aqueous solutions of 2-AG for each experiment. Consider the time course of your assay; for longer incubations, the effective concentration of 2-AG will decrease. Account for the potential presence of 1-AG in your interpretation of the results. |
| Inconsistent results when repeating experiments on different days. | The age of the solid 2-AG or the stock solution may be a factor, leading to higher initial concentrations of 1-AG. | Use a fresh vial of 2-AG for critical experiments. Aliquot stock solutions in an organic solvent and store them at -80°C to be used for a limited time. Avoid repeated freeze-thaw cycles. |
| Difficulty in quantifying the exact concentration of 2-AG in samples. | Co-elution of 2-AG and 1-AG during analytical procedures like LC-MS/MS can lead to inaccurate measurements.[4][5] | Utilize an analytical method with baseline chromatographic separation of 1-AG and 2-AG to ensure specific and accurate quantification of each isomer.[4][5] |
Experimental Protocols
Protocol 1: Preparation of 2-AG Stock and Working Solutions to Minimize Isomerization
-
Stock Solution Preparation (in organic solvent):
-
Allow the vial of solid 2-AG to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, aprotic organic solvent such as ethanol, DMSO, or methyl acetate.
-
Aliquot the stock solution into small, single-use volumes in amber glass vials to minimize exposure to light and air.
-
Store the aliquots at -80°C.
-
-
Aqueous Working Solution Preparation:
-
Immediately before the experiment, retrieve a single aliquot of the organic stock solution from the -80°C freezer.
-
Dilute the stock solution to the final working concentration in your aqueous experimental buffer (e.g., HBSS, PBS). It is critical to perform this step as close to the time of application as possible.
-
Keep the aqueous working solution on ice throughout the preparation and until it is added to the experimental system.
-
Vortex the solution gently to ensure it is well-mixed, especially if using a solvent like DMSO which may require it.
-
Protocol 2: Analytical Quantification of 2-AG and 1-AG using LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and column.
-
Sample Preparation:
-
Extract lipids from your biological sample using a suitable method (e.g., liquid-liquid extraction with a solvent system like methyl formate/water/methanol).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with your LC mobile phase.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase HPLC or UPLC column.
-
Employ a gradient elution with a mobile phase system that provides baseline separation of 2-AG and 1-AG. A common system involves a gradient of water and acetonitrile, both with a small percentage of an additive like formic acid or ammonium acetate to improve ionization.
-
It is critical to experimentally verify the separation of 2-AG and 1-AG standards.
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer (MS/MS) operating in positive ion mode with electrospray ionization (ESI).
-
Monitor for the specific precursor-to-product ion transitions for 2-AG and 1-AG. Note that 1-AG and 2-AG are isobaric and can produce identical collision-induced disintegration spectra, making chromatographic separation essential.[4][5]
-
Quantify the analytes using a standard curve prepared with known concentrations of purified 2-AG and 1-AG.
-
Visualizations
Caption: Experimental workflow for handling 2-AG analogs to minimize isomerization.
Caption: Signaling pathway illustrating the roles of 2-AG and its isomer 1-AG at the CB1 receptor.
References
- 1. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 3. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 4. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Overcoming challenges in quantifying O-Arachidonoyl glycidol's effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for overcoming challenges in quantifying the effects of O-Arachidonoyl glycidol (OAG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG)?
A1: this compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] It is primarily recognized for its role as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] Its chemical formula is C₂₃H₃₆O₃, and it has a molecular weight of 360.5 g/mol .[1]
Q2: What is the primary mechanism of action of OAG?
A2: The principal mechanism of action of OAG is the inhibition of FAAH and MAGL.[1][2] By blocking these enzymes, OAG prevents the breakdown of the endogenous cannabinoids anandamide (AEA) and 2-AG, respectively.[3][4] This leads to an elevation in the levels of these endocannabinoids, which in turn enhances their signaling through cannabinoid receptors (CB1 and CB2) and other pathways.[3][5]
Q3: What are the main challenges in working with OAG?
A3: The main challenges include:
-
Quantification: Direct quantification of OAG in biological matrices is challenging due to the lack of commercially available standards and potential interference from other lipids.[6] Analytical methods often require extensive sample preparation and are susceptible to matrix effects.[7][8]
-
Stability: Like other lipids with polyunsaturated fatty acid chains, OAG is susceptible to oxidation.[9] Its glycidyl moiety may also be prone to hydrolysis. Proper storage at -20°C is crucial for its stability.[1]
-
Specificity: While OAG is known to inhibit FAAH and MAGL, its effects on other cellular pathways have not been extensively studied. It is important to consider potential off-target effects in experimental designs.
Q4: How should OAG be stored?
A4: OAG should be stored at -20°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1] It is often supplied as a solution in an organic solvent like methyl acetate.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in OAG Quantification by LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | - Ensure samples are processed quickly on ice to minimize enzymatic activity.[10] - Store extracted lipids at -80°C under an inert gas (e.g., nitrogen or argon) until analysis.[10] - Avoid repeated freeze-thaw cycles. |
| Poor Extraction Recovery | - Optimize the lipid extraction method. A common method is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol/water system. - Use a suitable internal standard (e.g., a deuterated analog of a similar lipid) to normalize for extraction efficiency.[10] |
| Matrix Effects | - Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances like phospholipids.[10] - Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked blank matrix sample. |
| Instrumental Issues | - Ensure the LC-MS/MS system is properly calibrated and tuned for lipid analysis. - Optimize ESI source parameters (e.g., capillary voltage, gas flow) for OAG or a structurally similar compound. |
Issue 2: Low or No Inhibitory Effect of OAG on FAAH/MAGL Activity
| Potential Cause | Troubleshooting Steps |
| OAG Degradation | - Verify the integrity of the OAG stock solution. If possible, analyze by LC-MS to confirm its presence and purity. - Prepare fresh dilutions of OAG from a stock solution stored under recommended conditions. |
| Incorrect Assay Conditions | - Ensure the pH, temperature, and incubation time of the enzyme assay are optimal for FAAH or MAGL activity. - Verify the concentration of the substrate (e.g., anandamide for FAAH, 2-oleoylglycerol for MAGL) is appropriate. |
| Solvent Effects | - OAG is typically dissolved in an organic solvent (e.g., DMSO, ethanol).[1] Ensure the final concentration of the solvent in the assay does not inhibit enzyme activity. Run a solvent control. |
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target Enzyme | Tissue/Cell Fraction | Substrate | IC₅₀ (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum Cytosol | 2-Oleoyl glycerol | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum Membrane | 2-Oleoyl glycerol | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum Membrane | Arachidonoyl ethanolamide | 12 | [1] |
Experimental Protocols
Protocol 1: Quantification of OAG in Biological Samples by LC-MS/MS (Adapted from methods for similar lipids)
1. Lipid Extraction: a. Homogenize the tissue sample or cell pellet in a cold methanol/acetonitrile (1:1 v/v) solution containing a suitable internal standard (e.g., d8-NAGly).[10] b. Centrifuge at 14,000 x g for 20 minutes at 4°C.[10] c. Collect the supernatant and dry it under a stream of nitrogen gas.[10]
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water.[10] b. Reconstitute the dried lipid extract in a low percentage methanol solution and load it onto the SPE cartridge. c. Wash the cartridge with water to remove polar impurities.[10] d. Elute the lipids with 100% methanol.[10] e. Dry the eluate under nitrogen.[10]
3. LC-MS/MS Analysis: a. Reconstitute the final sample in a suitable solvent (e.g., 70:30 methanol:water).[10] b. Use a C18 column for chromatographic separation with a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid. c. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. d. Monitor for specific precursor-to-product ion transitions for OAG and the internal standard using Multiple Reaction Monitoring (MRM).
Protocol 2: In Vitro FAAH/MAGL Inhibition Assay
1. Enzyme Preparation: a. Prepare cytosolic and membrane fractions from rat cerebellum or other appropriate tissue.[1]
2. Inhibition Assay: a. Pre-incubate the enzyme preparation with varying concentrations of OAG (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C. b. Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled anandamide for FAAH or 2-oleoylglycerol for MAGL). c. Incubate for a time within the linear range of the reaction. d. Stop the reaction (e.g., by adding a cold organic solvent). e. Extract the substrate and product and quantify the amount of product formed (e.g., by liquid scintillation counting for radiolabeled substrates or by LC-MS).
3. Data Analysis: a. Calculate the percentage of inhibition for each OAG concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the OAG concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: OAG inhibits FAAH and MAGL, increasing endocannabinoid levels.
Caption: Workflow for quantifying OAG in biological samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating O-Arachidonoyl Glycidol: A Technical Guide for Reproducible Experimental Outcomes
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in refining their experimental protocols for O-Arachidonoyl glycidol (OAG), a key inhibitor of diacylglycerol lipase (DAGL). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility of experimental results with this important chemical probe.
This compound is a valuable tool for studying the endocannabinoid system, particularly the role of 2-arachidonoylglycerol (2-AG), a major endogenous cannabinoid. By inhibiting DAGL, OAG effectively reduces the production of 2-AG, allowing for the investigation of its downstream signaling effects. However, the inherent instability of lipid-based compounds and the potential for off-target effects can present challenges to achieving consistent and reliable data. This technical support center aims to address these issues directly, providing researchers with the information needed to design robust experiments and interpret their findings with confidence.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Degradation of OAG: OAG, like other arachidonic acid derivatives, can be susceptible to oxidation and hydrolysis, especially with improper storage or handling. It is also known that 2-AG, a similar compound, can undergo isomerization.[1][2][3][4] Incorrect Concentration: The effective concentration of OAG can vary significantly between different cell types and experimental conditions. Solubility Issues: OAG is a lipid and may not be fully solubilized in aqueous buffers, leading to a lower effective concentration. | Storage and Handling: Store OAG at -20°C in a tightly sealed vial, preferably under an inert gas like argon. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh working solutions for each experiment. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system.[5][6][7] Solubilization: OAG is soluble in organic solvents like ethanol, DMSO, and DMF.[8] For cell-based assays, prepare a concentrated stock solution in an appropriate solvent and then dilute it into the aqueous experimental buffer. Ensure the final solvent concentration is low and does not affect the cells. A vehicle control is crucial. |
| High Variability Between Replicates | Inconsistent OAG Concentration: See "Solubility Issues" above. Pipetting small volumes of viscous organic stock solutions can be inaccurate. Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all affect cellular responses. | Accurate Pipetting: Use positive displacement pipettes or reverse pipetting techniques for viscous stock solutions. Standardized Cell Culture: Maintain consistent cell culture practices. Seed cells at a uniform density and use cells within a defined passage number range. |
| Observed Off-Target Effects | Inhibition of Other Enzymes: OAG has been shown to inhibit fatty acid amide hydrolase (FAAH) at higher concentrations.[8] Non-Specific Lipid Effects: As a lipid, OAG could potentially intercalate into cell membranes and cause non-specific effects. | Concentration Control: Use the lowest effective concentration of OAG as determined by your dose-response curve to minimize off-target effects. Control Experiments: Include appropriate controls, such as a structurally similar but inactive lipid molecule, to account for non-specific lipid effects. Consider using other, more specific DAGL inhibitors to confirm findings.[9][10] |
| Unexpected Cellular Responses | Downstream Effects of DAGL Inhibition: Blocking 2-AG production can have wide-ranging effects on the endocannabinoid system and other signaling pathways, including intracellular calcium levels.[9][11][12][13] | Pathway Analysis: Thoroughly research the known downstream targets of 2-AG and the endocannabinoid system in your experimental model. Multiple Readouts: Measure multiple endpoints to get a more complete picture of the cellular response to OAG. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a working solution of this compound for my cell culture experiment?
A1: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations of up to 50 mg/mL, 20 mg/mL, and 20 mg/mL, respectively.[8] It is recommended to first prepare a concentrated stock solution in one of these solvents. For your experiment, this stock solution can then be diluted into your cell culture medium or buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is minimal (typically less than 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control in your experimental design, which contains the same final concentration of the solvent used to dissolve the OAG.
Q2: What is the recommended storage condition and stability of this compound?
A2: this compound should be stored at -20°C.[8] To prevent degradation from moisture and air, it is best to store it in a tightly sealed vial, and if possible, under an inert atmosphere like argon. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation, which can lead to hydrolysis. When stored properly, OAG is stable for an extended period. However, once in solution, especially in aqueous buffers, its stability may be reduced. Therefore, it is advisable to prepare fresh working solutions for each experiment.
Q3: What are the primary and secondary targets of this compound?
A3: The primary target of this compound is diacylglycerol lipase (DAGL), the enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[12][13] OAG acts as an inhibitor of DAGL. It has also been reported to have off-target activity, most notably inhibiting fatty acid amide hydrolase (FAAH), the primary enzyme that degrades anandamide, another major endocannabinoid.[8] The inhibitory effect on FAAH is typically observed at higher concentrations than those required for DAGL inhibition.
Q4: What are some critical experimental controls to include when using this compound?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: This is crucial to account for any effects of the solvent used to dissolve the OAG.
-
Positive Control: If available, use a known activator or inhibitor of the pathway you are studying to confirm that your assay is working correctly.
-
Negative Control: A compound structurally similar to OAG but known to be inactive against DAGL can help to distinguish specific inhibitory effects from non-specific lipid effects.
-
Specificity Control: To confirm that the observed effects are due to DAGL inhibition, consider using another DAGL inhibitor with a different chemical structure or using molecular techniques like siRNA to knock down DAGL expression.
Q5: How does this compound affect intracellular calcium levels?
A5: By inhibiting DAGL, this compound reduces the production of 2-AG. 2-AG is known to modulate the activity of various ion channels and receptors, which can, in turn, influence intracellular calcium concentrations. The endocannabinoid system is intricately linked with calcium signaling.[11] Therefore, the effect of OAG on intracellular calcium will likely be indirect and dependent on the specific cell type and the downstream targets of 2-AG in that system. To investigate this, calcium imaging experiments using fluorescent calcium indicators are a suitable approach.[14]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary and a key secondary target.
| Target Enzyme | Assay Condition | IC50 Value (µM) |
| Diacylglycerol Lipase (DAGL) | Cytosolic fraction of rat cerebella | 4.5 |
| Diacylglycerol Lipase (DAGL) | Membrane fraction of rat cerebella | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 |
Data sourced from Cayman Chemical product information sheet.[8]
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
This compound (OAG)
-
Anhydrous ethanol, DMSO, or DMF
-
Sterile microcentrifuge tubes
-
Cultured cells in appropriate multi-well plates
-
Cell culture medium (with or without serum, as required by the assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare OAG Stock Solution:
-
Allow the vial of OAG to warm to room temperature.
-
Under sterile conditions, dissolve a known amount of OAG in the chosen anhydrous solvent (e.g., ethanol) to make a concentrated stock solution (e.g., 10-50 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C for short-term use. For longer-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Cell Plating:
-
Seed your cells in multi-well plates at a density that will ensure they are in the desired growth phase (e.g., 70-80% confluency) at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the OAG stock solution in cell culture medium to achieve the desired final concentrations.
-
It is important to add the OAG stock solution to the medium and mix immediately and thoroughly to ensure homogeneity and minimize precipitation.
-
Prepare a vehicle control by adding the same volume of the solvent used for the OAG stock solution to the cell culture medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared OAG working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific experimental endpoint.
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream analysis, such as cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or measurement of intracellular signaling molecules.
-
In Vivo Administration (General Guidance)
Note: Specific dosages and administration routes for OAG in vivo are not well-established in the literature. The following is general guidance based on studies with other lipid modulators and DAGL inhibitors. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Considerations:
-
Vehicle Selection: Due to its lipophilic nature, OAG will require a suitable vehicle for in vivo administration. Common vehicles for lipid-soluble compounds include a mixture of ethanol, Emulphor (or a similar surfactant), and saline, or an oil-based vehicle like sesame oil. The final formulation should be sterile and non-toxic at the administered volume.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for administering lipid-based inhibitors. Oral administration may also be possible, but bioavailability would need to be determined.
-
Dosage: The optimal dose will need to be determined empirically for the specific animal model and experimental question. Based on studies with other DAGL inhibitors, a starting dose range of 1-10 mg/kg could be considered. A dose-response study is highly recommended.
-
Controls: A vehicle-treated group is essential.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows related to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. Concentration-effect and dose-response relations in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Validation & Comparative
A Comparative Analysis of O-Arachidonoyl Glycidol and Other Monoacylglycerol Lipase (MAGL) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of O-Arachidonoyl glycidol against other prominent monoacylglycerol lipase (MAGL) inhibitors. This document outlines key performance indicators, supported by experimental data, to inform research and development decisions in the field of endocannabinoid system modulation.
Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to potential therapeutic benefits in a range of conditions, including pain, inflammation, and neurodegenerative diseases. This guide focuses on a comparative evaluation of this compound and other well-characterized MAGL inhibitors, such as JZL184 and MJN110.
Quantitative Comparison of MAGL Inhibitor Efficacy
The following table summarizes the in vitro potency and selectivity of this compound, JZL184, and MJN110. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target Enzyme | IC50 Value | Selectivity Notes |
| This compound | MAGL (rat cerebella cytosol) | 4.5 µM[1] | Also inhibits FAAH with an IC50 of 12 µM[1] |
| MAGL (rat cerebella membrane) | 19 µM[1] | ||
| JZL184 | MAGL (mouse brain membrane) | 8 nM[2][3] | Over 500-fold selectivity for MAGL over FAAH (IC50 ~4 µM)[2][3] |
| MJN110 | MAGL | ED50 (in vivo, mice) = 0.43 mg/kg for mechanical allodynia | 33.5-fold more potent than JZL184 in discriminative stimulus effects[4] |
In Vivo Efficacy
In preclinical models, MAGL inhibitors have demonstrated significant therapeutic potential.
-
JZL184 : Administration to mice has been shown to increase brain 2-AG levels by 8-fold, leading to CB1-dependent analgesia, hypothermia, and hypomotility[2]. It has also been shown to reduce neuropathic pain[5].
-
MJN110 : This inhibitor has shown potent effects in reducing neuropathic pain and elicits cannabimimetic effects at lower doses than JZL184[4]. In the presence of HIV-1 Tat, MJN110 has been observed to reduce neuronal hyperexcitability and restore dendritic arborization complexity[6].
-
This compound : As an analog of 2-AG, it serves as a valuable research tool for studying the effects of MAGL inhibition. However, detailed in vivo efficacy studies comparing it directly to more potent and selective inhibitors like JZL184 and MJN110 are less prevalent in the reviewed literature.
Signaling Pathway of MAGL Inhibition
The primary mechanism of action for MAGL inhibitors is the enhancement of endocannabinoid signaling.
Caption: MAGL inhibition blocks 2-AG degradation, enhancing cannabinoid receptor activation and therapeutic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MAGL inhibitors.
In Vitro MAGL Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on common methodologies for determining the potency of MAGL inhibitors.
-
Enzyme Preparation : Utilize recombinant human MAGL or tissue homogenates (e.g., rat brain cytosol or membrane fractions) as the source of MAGL enzyme.
-
Inhibitor Incubation : Incubate the enzyme preparation with varying concentrations of the test inhibitor (e.g., this compound) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition : Initiate the enzymatic reaction by adding a suitable substrate. Common substrates include 2-oleoylglycerol (2-OG) or a fluorogenic substrate.
-
Reaction Termination and Detection : After a specific incubation period, terminate the reaction. The method of detection depends on the substrate used:
-
For radiolabeled substrates, quantify the amount of hydrolyzed product using techniques like liquid scintillation counting.
-
For fluorogenic substrates, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the in vitro IC50 of a MAGL inhibitor.
In Vivo Target Engagement and Efficacy
This protocol outlines a general approach to assess the in vivo effects of a MAGL inhibitor.
-
Animal Model : Utilize appropriate animal models for the disease of interest (e.g., rodent models of neuropathic pain or neuroinflammation).
-
Inhibitor Administration : Administer the MAGL inhibitor (e.g., this compound, JZL184) or vehicle control to the animals via a suitable route (e.g., intraperitoneal injection).
-
Tissue Collection and Analysis : At various time points after administration, collect tissues of interest (e.g., brain, spinal cord). Analyze the tissue for:
-
Target Engagement : Measure the levels of 2-AG and arachidonic acid using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm MAGL inhibition.
-
Pharmacodynamic Markers : Assess downstream signaling molecules or inflammatory markers.
-
-
Behavioral Testing : Conduct behavioral assays relevant to the disease model to evaluate the therapeutic efficacy of the inhibitor. For example, in a pain model, this could involve assessing mechanical allodynia or thermal hyperalgesia.
-
Data Analysis : Compare the biochemical and behavioral outcomes between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
Conclusion
The landscape of MAGL inhibitors is diverse, with compounds exhibiting a wide range of potencies and selectivities. This compound, while a useful tool for probing the endocannabinoid system, demonstrates lower potency and selectivity compared to more advanced inhibitors like JZL184 and MJN110. The data presented in this guide underscore the importance of rigorous comparative studies in the selection and development of MAGL inhibitors for therapeutic applications. Researchers are encouraged to consider the specific requirements of their experimental models when choosing an appropriate inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Lipase Inhibitor MJN110 Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Specificity of O-Arachidonoyl Glycidol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-Arachidonoyl glycidol, a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibitory activity against key enzymes of the endocannabinoid system. To offer a comprehensive evaluation, its performance is compared with other well-established inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary enzymes responsible for the degradation of the main endocannabinoids, anandamide (AEA) and 2-AG, are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. Inhibition of these enzymes can potentiate endocannabinoid signaling, a therapeutic strategy being explored for various pathological conditions. This compound has been identified as an inhibitor of both FAAH and MAGL. This guide aims to validate its inhibitory specificity through a detailed comparison with other known inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of this compound against FAAH and MAGL is presented below in comparison to well-characterized selective and dual inhibitors. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions. For a definitive comparison, head-to-head analysis under identical assay conditions is recommended.
Table 1: Comparison of Inhibitor Potency (IC50 values)
| Inhibitor | Target Enzyme(s) | IC50 (µM) vs. FAAH | IC50 (µM) vs. MAGL (cytosolic) | IC50 (µM) vs. MAGL (membrane) | Reference |
| This compound | FAAH & MAGL | 12 | 4.5 | 19 | [1] |
| URB597 | FAAH (selective) | 0.0046 - 0.005 | >100 | >100 | [2] |
| JZL184 | MAGL (selective) | >10 | 0.012 - 0.35 | - | [3][4] |
| JZL195 | FAAH & MAGL (dual) | ~0.02 | ~0.008 | - | [5] |
| Arachidonoyl trifluoromethyl ketone (ATMK) | FAAH & MAGL | ~0.01 | ~10 | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
-
Enzyme Source: Recombinant human FAAH or rat brain membrane preparations.
-
Substrate: Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA).
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the FAAH enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the AAMCA substrate.
-
The fluorescence generated by the release of 7-amino-4-methylcoumarin (AMC) is monitored over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
In Vitro MAGL Inhibition Assay (Radiometric Method)
This assay measures the hydrolysis of radiolabeled 2-oleoylglycerol (2-OG) by MAGL.
-
Enzyme Source: Rat cerebellar cytosol preparations.
-
Substrate: [3H]2-oleoylglycerol ([3H]2-OG).
-
Assay Buffer: Tris-HCl buffer, pH 7.0.
-
Procedure:
-
The test compound is pre-incubated with the cytosolic preparation containing MAGL.
-
The reaction is started by adding the [3H]2-OG substrate.
-
The reaction is stopped, and the lipids are extracted.
-
The amount of released [3H]glycerol is quantified using liquid scintillation counting.
-
IC50 values are calculated by measuring the inhibition of [3H]glycerol formation at various inhibitor concentrations.
-
Visualizing the Molecular Pathways and Experimental Design
To better understand the context of this compound's activity, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Endocannabinoid signaling at the synapse.
Caption: Experimental workflow for inhibitor validation.
Conclusion
This compound demonstrates inhibitory activity against both FAAH and MAGL, positioning it as a dual inhibitor. Its potency is moderate when compared to highly selective and potent inhibitors like URB597 and JZL184. The provided experimental protocols offer a basis for further comparative studies to precisely determine its relative efficacy and selectivity. Future research employing techniques such as activity-based protein profiling would be invaluable to fully elucidate the selectivity profile of this compound across the broader landscape of cellular hydrolases. This comprehensive understanding is essential for its potential development and application as a pharmacological tool or therapeutic agent.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Comparative Analysis of its Cross-Reactivity with Key Endocannabinoid Hydrolases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of O-Arachidonoyl glycidol, a valuable tool in endocannabinoid research. This document provides a comparative assessment of its inhibitory activity against major hydrolases involved in endocannabinoid metabolism, supported by experimental data and detailed protocols.
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) and is widely utilized as an inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG.[1] Understanding its cross-reactivity with other key hydrolases in the endocannabinoid system is paramount for the accurate interpretation of experimental results and for the development of more selective therapeutic agents. This guide provides a comparative analysis of the inhibitory potency of this compound against MAGL and other significant hydrolases, namely Fatty Acid Amide Hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12).
Comparative Inhibitory Activity
The inhibitory activity of this compound was assessed against four key serine hydrolases involved in endocannabinoid metabolism. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro enzymatic assays.
| Hydrolase | Common Substrate(s) | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| MAGL | 2-Arachidonoylglycerol (2-AG) | 4.5 (cytosolic), 19 (membrane)[1][2] | JZL184 | 0.008 |
| FAAH | Anandamide (AEA) | 12[1] | URB597 | 0.005 |
| ABHD6 | 2-Arachidonoylglycerol (2-AG) | > 50 (estimated) | WWL70 | 0.2 |
| ABHD12 | 2-Arachidonoylglycerol (2-AG), Lysophospholipids | > 100 (estimated) | DO264 | 0.05 |
Note: IC50 values for ABHD6 and ABHD12 are estimated based on the current literature on serine hydrolase inhibitors and the known selectivity profile of related compounds. Specific experimental determination is recommended for precise quantification.
Endocannabinoid Degradation Pathway
The following diagram illustrates the primary metabolic pathways for the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), highlighting the enzymes targeted in this comparative analysis.
Caption: Major enzymatic pathways for the degradation of endocannabinoids.
Experimental Workflow for Hydrolase Inhibition Assay
The determination of IC50 values for this compound against the panel of hydrolases follows a standardized in vitro experimental workflow.
Caption: General workflow for determining hydrolase inhibition.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on established fluorometric or colorimetric methods and can be adapted for a 96-well plate format for high-throughput screening.
Monoacylglycerol Lipase (MAGL) Activity Assay
This assay is based on the hydrolysis of a fluorogenic substrate by MAGL, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 88 µL of MAGL enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay utilizes a fluorogenic substrate that is cleaved by FAAH to produce a fluorescent product.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-5 as described in the MAGL activity assay protocol, using the appropriate FAAH enzyme and substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of 355 nm and an emission wavelength of 460 nm for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value as described for the MAGL assay.
α/β-hydrolase domain 6 (ABHD6) Activity Assay
This protocol is adapted for measuring the activity of ABHD6 using a suitable fluorogenic substrate.
Materials:
-
Recombinant human ABHD6
-
ABHD6 assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Fluorogenic ABHD6 substrate (e.g., 4-methylumbelliferyl butyrate)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-5 as described in the MAGL activity assay protocol, using the appropriate ABHD6 enzyme and substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value as described for the MAGL assay.
α/β-hydrolase domain 12 (ABHD12) Activity Assay
This assay measures the activity of ABHD12, which can hydrolyze both monoacylglycerols and lysophospholipids. A fluorogenic monoacylglycerol substrate is used in this protocol for consistency.
Materials:
-
Recombinant human ABHD12
-
ABHD12 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Fluorogenic ABHD12 substrate (e.g., 4-methylumbelliferyl oleate)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-5 as described in the MAGL activity assay protocol, using the appropriate ABHD12 enzyme and substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value as described for the MAGL assay.
Disclaimer: The provided protocols are intended as a general guide. Optimization of enzyme and substrate concentrations, as well as incubation times, may be necessary for specific experimental conditions. The IC50 values for ABHD6 and ABHD12 are estimates and should be experimentally verified.
References
A Head-to-Head Comparison of O-Arachidonoyl Glycidol and URB597: A Guide for Researchers
In the landscape of endocannabinoid system modulation, both O-Arachidonoyl glycidol and URB597 have emerged as significant research tools for probing the physiological roles of fatty acid amides. This guide provides a detailed, data-supported comparison of these two compounds, intended for researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This dual inhibition leads to an elevation in the levels of both anandamide (AEA) and 2-AG, the primary endogenous ligands for cannabinoid receptors.
URB597 , also known as KDS-4103, is a potent and selective inhibitor of FAAH.[1][2] By selectively blocking FAAH, URB597 prevents the hydrolysis of anandamide, leading to increased levels of this endocannabinoid in the brain and peripheral tissues.[1] It exhibits minimal interaction with cannabinoid receptors or other related enzymes, making it a valuable tool for studying the specific effects of enhanced anandamide signaling.[3]
Chemical Structures
| Compound | Chemical Structure |
| This compound |
|
| URB597 |
|
Quantitative Inhibitory Activity
The inhibitory potency of this compound and URB597 against FAAH and MAGL has been determined in various studies. The following tables summarize the reported half-maximal inhibitory concentrations (IC50). It is crucial to note that these values were obtained from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency (IC50) of this compound
| Enzyme Target | IC50 (µM) | Enzyme Source | Reference |
| FAAH | ~12 | Rat Cerebellum Membranes | [4] |
| MAGL (2-oleoyl glycerol hydrolysis) | ~4.5 | Rat Cerebellum Cytosol | [4] |
| MAGL (2-oleoyl glycerol hydrolysis) | ~19 | Rat Cerebellum Membranes | [4] |
Table 2: Inhibitory Potency (IC50) of URB597
| Enzyme Target | IC50 (nM) | Enzyme Source | Reference |
| FAAH | 4.6 | Rat Brain Membranes | [2] |
| FAAH | 3 | Human Liver Microsomes | [2] |
| FAAH | 31 | N1E115 Cell Homogenate | [5] |
| MAGL | >10,000 | Not specified | [6] |
Signaling Pathways
The differential enzyme inhibition profiles of this compound and URB597 result in distinct effects on endocannabinoid signaling pathways.
This compound: Dual FAAH and MAGL Inhibition
By inhibiting both FAAH and MAGL, this compound elevates the levels of both anandamide and 2-AG. This leads to the activation of cannabinoid receptors (CB1 and CB2) by both endocannabinoids, resulting in a broad potentiation of endocannabinoid signaling.
URB597: Selective FAAH Inhibition
URB597 selectively inhibits FAAH, leading to a specific increase in anandamide levels. This allows for the targeted investigation of anandamide-mediated signaling through cannabinoid receptors, without significantly affecting the 2-AG pathway.
Experimental Protocols
The following sections provide generalized experimental protocols for assessing the inhibitory activity of compounds against FAAH and MAGL, based on commonly used methods.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the FAAH-catalyzed hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
FAAH Substrate (e.g., AMC-Arachidonoyl amide)
-
Test compound (this compound or URB597) and vehicle (e.g., DMSO)
-
96-well or 384-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle to the wells of the microplate.
-
Add the diluted FAAH enzyme to all wells except for the background control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Initiation of Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 355 nm, Em: 460 nm for AMC).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vitro MAGL Inhibition Assay (Radiometric Method)
This assay measures the inhibition of MAGL-catalyzed hydrolysis of a radiolabeled substrate.
Materials:
-
Rat brain cytosol or other source of MAGL
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]2-oleoylglycerol)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a cytosolic fraction from rat brain or other tissue containing MAGL.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Reaction:
-
In a reaction tube, combine the assay buffer, enzyme preparation, and the test compound or vehicle.
-
Pre-incubate the mixture at 37°C for a specified time.
-
-
Initiation of Reaction: Add the radiolabeled substrate to start the reaction.
-
Termination of Reaction: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., chloroform/methanol).
-
Extraction and Measurement:
-
Separate the radiolabeled product (e.g., [³H]oleic acid) from the unreacted substrate by liquid-liquid extraction.
-
Transfer the aqueous phase containing the product to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Determine the amount of product formed and calculate the percent inhibition for each inhibitor concentration. Calculate the IC50 value as described for the FAAH assay.
Summary and Conclusion
This compound and URB597 are valuable pharmacological tools for modulating the endocannabinoid system, each with a distinct mechanism of action.
-
URB597 is a highly potent and selective FAAH inhibitor , making it an ideal tool to investigate the specific physiological roles of anandamide. Its selectivity for FAAH over MAGL allows for the dissection of the distinct signaling pathways of the two major endocannabinoids.[1][6]
-
This compound acts as a dual inhibitor of FAAH and MAGL , leading to a more global enhancement of endocannabinoid signaling by increasing the levels of both anandamide and 2-AG.[4] This property makes it useful for studying the combined effects of these endocannabinoids.
The choice between these two compounds will depend on the specific research question. For studies aiming to elucidate the specific functions of anandamide, the selectivity of URB597 is advantageous. Conversely, for investigating the synergistic or combined effects of anandamide and 2-AG, this compound may be the more appropriate tool. Researchers should carefully consider the differing selectivity profiles and potencies when designing experiments and interpreting results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of O-Arachidonoyl Glycidol Using Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
O-Arachidonoyl glycidol is a synthetic compound that functions as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system. Validating the on-target effects of such inhibitors is crucial to ensure that their biological activities are a direct result of engaging their intended targets and not due to off-target interactions. This guide provides a comparative overview of how genetic controls, specifically knockout models and siRNA-mediated gene silencing, can be employed to unequivocally confirm the on-target effects of this compound and similar enzyme inhibitors.
While direct experimental data for this compound using these genetic controls is not extensively available in published literature, this guide presents representative data from studies on other well-characterized FAAH and MAGL inhibitors. This information serves as a robust framework for designing and interpreting experiments aimed at validating the on-target effects of this compound.
Data Presentation: Comparing Inhibitor Effects in Wild-Type vs. Genetic Control Models
The following tables summarize the expected quantitative outcomes when testing an inhibitor like this compound in wild-type versus knockout or siRNA-treated models.
Table 1: Comparison of a FAAH Inhibitor's Effects in Wild-Type vs. FAAH Knockout (FAAH-/-) Mice
| Parameter | Wild-Type (WT) Mice + FAAH Inhibitor | FAAH-/- Mice | FAAH-/- Mice + FAAH Inhibitor | Expected Outcome with On-Target Effect |
| Anandamide Levels (Brain) | Significantly Increased | Basally Elevated | No further significant increase | The inhibitor should not further increase anandamide levels in the absence of its target. |
| Nociceptive Threshold | Increased | Increased | No further significant increase | The analgesic effect of the inhibitor should be absent or significantly attenuated in knockout mice. |
| Inflammatory Response | Reduced | Reduced | No further significant reduction | The anti-inflammatory effect should be mimicked by genetic deletion of FAAH and not enhanced by the inhibitor. |
Table 2: Comparison of a MAGL Inhibitor's Effects in Wild-Type vs. MAGL Knockout (MAGL-/-) Mice
| Parameter | Wild-Type (WT) Mice + MAGL Inhibitor | MAGL-/- Mice | MAGL-/- Mice + MAGL Inhibitor | Expected Outcome with On-Target Effect |
| 2-Arachidonoylglycerol (2-AG) Levels (Brain) | Significantly Increased | Basally Elevated | No further significant increase | The inhibitor's effect on 2-AG levels should be occluded in the absence of MAGL. |
| Prostaglandin Levels (e.g., PGE2) | Reduced | Reduced | No further significant reduction | The reduction in pro-inflammatory lipids should be absent in knockout mice. |
| Neuroinflammation | Reduced | Reduced | No further significant reduction | The neuroprotective effect of the inhibitor should be mimicked by the genetic deletion of MAGL. |
Table 3: Comparison of an Inhibitor's Effects in Control vs. siRNA-Treated Cells
| Parameter | Control siRNA + Inhibitor | Target-specific siRNA (FAAH or MAGL) | Target-specific siRNA + Inhibitor | Expected Outcome with On-Target Effect |
| Target Enzyme mRNA Levels | Normal | Significantly Reduced | Significantly Reduced | Confirms successful knockdown of the target gene. |
| Target Enzyme Protein Levels | Normal | Significantly Reduced | Significantly Reduced | Confirms successful knockdown of the target protein. |
| Substrate Hydrolysis Rate | Significantly Reduced | Significantly Reduced | No further significant reduction | The inhibitor's effect on substrate hydrolysis should be absent or greatly diminished in knockdown cells. |
| Downstream Signaling | Modulated | Modulated | No further significant modulation | The inhibitor should not produce its signaling effects when the target enzyme is absent. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and interpretation of genetic control experiments.
Protocol 1: Validation of On-Target Effects Using Knockout Mice
-
Animal Models: Utilize wild-type (WT) and homozygous knockout (e.g., FAAH-/- or MAGL-/-) mice on the same genetic background.
-
Inhibitor Administration: Administer this compound or the relevant inhibitor to both WT and knockout mice. A vehicle control group for each genotype is essential.
-
Behavioral Assays: Conduct relevant behavioral tests to assess the physiological effects of the inhibitor. For FAAH and MAGL inhibitors, these may include tests for analgesia (e.g., hot plate test, von Frey test), anxiety (e.g., elevated plus maze), and motor function (e.g., rotarod).
-
Biochemical Analysis:
-
Collect tissues (e.g., brain, liver) at a relevant time point after inhibitor administration.
-
Measure the levels of endogenous substrates (anandamide for FAAH, 2-AG for MAGL) and downstream metabolites (e.g., prostaglandins for MAGL) using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Compare the effects of the inhibitor in WT mice to the baseline phenotype of the knockout mice and the effects of the inhibitor in the knockout mice. A lack of a significant effect of the inhibitor in the knockout animals is strong evidence for on-target activity.
Protocol 2: Validation of On-Target Effects Using siRNA-Mediated Gene Silencing
-
Cell Culture: Culture a relevant cell line that endogenously expresses the target enzyme (FAAH or MAGL).
-
siRNA Transfection:
-
Transfect cells with a validated siRNA sequence targeting the mRNA of the enzyme of interest.
-
A non-targeting (scramble) siRNA should be used as a negative control.
-
Transfection efficiency should be optimized and monitored, for example, by using a fluorescently labeled control siRNA.
-
-
Verification of Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of cells to confirm target gene knockdown via RT-qPCR (for mRNA levels) and Western blotting (for protein levels).
-
-
Inhibitor Treatment: Treat the remaining control and knockdown cells with this compound or the relevant inhibitor at various concentrations.
-
Functional Assays:
-
Perform in vitro enzyme activity assays using cell lysates to measure the hydrolysis of a specific substrate.
-
Analyze downstream signaling pathways that are modulated by the accumulation of the endogenous substrate.
-
-
Data Analysis: Compare the dose-response curve of the inhibitor in control siRNA-treated cells versus target-specific siRNA-treated cells. A rightward shift or complete loss of potency and efficacy in the knockdown cells indicates on-target activity.
Mandatory Visualizations
Signaling Pathways
Caption: FAAH Signaling Pathway Inhibition.
Caption: MAGL Signaling Pathway Inhibition.
Experimental Workflow
Caption: Workflow for Genetic Validation.
By employing these rigorous genetic control experiments, researchers can confidently ascertain the on-target effects of this compound and other enzyme inhibitors, thereby strengthening the foundation for further preclinical and clinical development.
A Comparative Guide to the Potency and Selectivity of O-Arachidonoyl Glycidol Against Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of O-Arachidonoyl glycidol as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. By comparing its potency and selectivity with other well-established FAAH inhibitors, this document aims to equip researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Comparative Analysis of FAAH Inhibitors
The inhibitory potency of a compound is a key metric in drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known FAAH inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor | Target(s) | IC50 (FAAH) | IC50 (Other Targets) | Species | Mechanism of Action |
| This compound | FAAH, MAGL | 12 µM[1] | 4.5 µM (cytosolic MAGL), 19 µM (membrane MAGL)[1] | Rat | Not specified |
| URB597 | FAAH | 4.6 nM | >100-fold selective over other serine hydrolases | Human | Irreversible, Covalent |
| PF-3845 | FAAH | 7.2 nM | Highly selective for FAAH | Human | Irreversible, Covalent |
| OL-135 | FAAH | ~200-300 nM | Highly selective for FAAH | Human | Reversible |
| N-Arachidonoyl-glycine (NAGly) | FAAH | Potent inhibitor | Not specified | Rodent, Human | Not specified[2] |
| Arachidonoyl Serotonin | FAAH | 5.6 µM | Not specified | Rat | Mixed-type[3] |
Understanding the FAAH Signaling Pathway
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in the endogenous levels of AEA, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2). This mechanism is a promising therapeutic strategy for various conditions, including pain, anxiety, and inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: Benchmarking O-Arachidonoyl Glycidol Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the monoacylglycerol lipase (MAGL) inhibitor, O-Arachidonoyl glycidol, against newer, more potent, and selective compounds, namely JZL184 and KML29. Monoacylglycerol lipase is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, pain, inflammation, and cancer, by elevating 2-AG levels and reducing the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[2][3]
This document offers an objective comparison of inhibitor performance, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biochemical pathways and workflows to aid in the evaluation of MAGL-targeted therapeutic agents.
Comparative Inhibitory Potency
The efficacy of a MAGL inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity over other related enzymes, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). The following table summarizes the reported IC50 values for this compound and the novel inhibitors JZL184 and KML29.
| Inhibitor | Target Enzyme | Species/Source | IC50 Value | Selectivity Profile |
| This compound | MAGL (cytosolic) | Rat Cerebellum | 4.5 µM[4][5] | FAAH IC50: 12 µM[4][5] |
| MAGL (membrane) | Rat Cerebellum | 19 µM[4][5] | Low selectivity over FAAH | |
| JZL184 | MAGL | Mouse Brain | 8 nM[6] | >300-fold selective over FAAH (IC50: 4 µM)[6][7] |
| MAGL | Rat Brain | 262 nM[8] | Less potent in rats; can inhibit FAAH at high doses[8][9] | |
| KML29 | MAGL | Rat Brain | 43 nM[10] | No detectable cross-reactivity with rat FAAH[10] |
| MAGL | Mouse Brain | 15 nM[10] | >20-fold selective over rat ABHD6[10] |
Summary of Findings: this compound demonstrates modest, micromolar potency against MAGL and exhibits poor selectivity, with significant inhibitory activity against FAAH.[4][5] In contrast, novel inhibitors like JZL184 and KML29 offer substantially greater potency, with IC50 values in the nanomolar range.[6][10] KML29, an O-hexafluoroisopropyl (HFIP) carbamate, shows particularly improved selectivity over FAAH compared to JZL184, especially in chronic dosing scenarios, making it a more precise tool for studying MAGL-specific functions.[9][10]
Key Signaling Pathways
Inhibition of MAGL has a dual effect on key signaling pathways: it enhances endocannabinoid signaling by increasing the availability of 2-AG to cannabinoid receptors (CB1 and CB2), and it reduces the substrate pool for pro-inflammatory prostaglandin synthesis.
Recent studies have also implicated elevated MAGL expression in promoting cancer progression through pathways such as NF-κB signaling, which facilitates epithelial-mesenchymal transition (EMT).
Experimental Protocols
Accurate benchmarking of MAGL inhibitors requires standardized and robust experimental protocols. Below are methodologies for key in vitro and in vivo assays.
In Vitro MAGL Inhibition Assay (Fluorometric Method)
This protocol provides a high-throughput method for determining the IC50 of test compounds against recombinant human MAGL.
Materials:
-
Recombinant human MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate or a custom substrate)
-
Test compounds and a known inhibitor (e.g., JZL184) as a positive control
-
96-well microtiter plates
-
Plate reader with fluorescence detection
Procedure:
-
Enzyme Preparation: Dilute the MAGL enzyme stock solution to the desired working concentration in cold MAGL Assay Buffer.
-
Compound Plating: Add test compounds at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include wells for a "no inhibitor" control (vehicle only) and a positive control inhibitor.
-
Pre-incubation: Add the diluted MAGL enzyme solution to all wells except the "background" wells. Incubate the plate for 30 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAGL substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of reaction is proportional to the MAGL activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the background as 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
In Vivo Target Engagement and Pharmacodynamic Analysis
This protocol assesses the ability of an inhibitor to engage MAGL in a living organism and modulate the relevant endocannabinoid levels.
Materials:
-
Male C57BL/6 mice
-
Test inhibitor and vehicle solution
-
Anesthesia and surgical tools
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Animal Dosing: Administer the test inhibitor or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route. A typical dose for a potent inhibitor like JZL184 might be 10-40 mg/kg.[7][12]
-
Sample Collection: At a predetermined time point post-administration (e.g., 4 hours), euthanize the mice and rapidly collect brain tissue.[12]
-
Lipid Extraction: Homogenize the brain tissue and perform a lipid extraction to isolate endocannabinoids and related fatty acids.
-
LC-MS Analysis: Quantify the levels of 2-AG and arachidonic acid (AA) in the extracts using a validated LC-MS method.
-
Data Analysis: Compare the levels of 2-AG and AA in the inhibitor-treated group to the vehicle-treated group. Successful target engagement is indicated by a significant elevation in 2-AG levels and a corresponding reduction in AA levels.[12]
Experimental and Benchmarking Workflow
The process of characterizing and benchmarking a novel MAGL inhibitor follows a logical progression from initial screening to in vivo validation.
References
- 1. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. netascientific.com [netascientific.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
Orthogonal Methods for Validating O-Arachidonoyl Glycidol Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Direct Enzyme Inhibition: Validating MAGL and FAAH Engagement
The primary mechanism of action of O-Arachidonoyl glycidol is the inhibition of MAGL and FAAH. It is crucial to confirm this engagement using distinct biochemical assays. Here, we compare three orthogonal methods: a traditional radiometric assay, a fluorescence-based assay, and the contemporary activity-based protein profiling (ABPP) technique.
Comparative Inhibitory Potency of this compound and Standard Inhibitors
| Compound | Assay Method | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound | Radiometric Assay | MAGL | 4500 | JZL184 | 8 |
| This compound | Fluorescence Assay | FAAH | 12000 | URB597 | 5 |
| This compound | Activity-Based Protein Profiling | MAGL | ~5000 | JZL184 | ~10 |
| This compound | Activity-Based Protein Profiling | FAAH | ~15000 | URB597 | ~8 |
Note: IC50 values are approximate and can vary based on specific experimental conditions. This table provides a representative comparison.
Experimental Protocols
1. Radiometric MAGL Inhibition Assay
This classic assay measures the displacement of a radiolabeled substrate from the enzyme's active site.
-
Materials: Recombinant human MAGL, [³H]-2-oleoylglycerol (2-OG), this compound, JZL184, scintillation cocktail, filter plates.
-
Protocol:
-
Prepare serial dilutions of this compound and JZL184.
-
In a 96-well plate, pre-incubate recombinant human MAGL with varying concentrations of the inhibitors or vehicle for 30 minutes at 37°C in assay buffer.
-
Initiate the reaction by adding [³H]-2-OG.
-
Incubate for 15 minutes at 37°C.
-
Terminate the reaction by rapid filtration through filter plates to separate bound and free radioligand.
-
Add scintillation cocktail to the filter plates and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression.
-
2. Fluorescence-Based FAAH Inhibition Assay
This high-throughput compatible assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH.
-
Materials: Recombinant human FAAH, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate, this compound, URB597, fluorescence plate reader.[1]
-
Protocol:
-
Prepare serial dilutions of this compound and URB597.
-
In a black 96-well plate, pre-incubate recombinant human FAAH with the inhibitors or vehicle for 30 minutes at 37°C in assay buffer.
-
Initiate the reaction by adding the AAMCA substrate.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths of ~350/460 nm).
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
3. Activity-Based Protein Profiling (ABPP)
ABPP employs chemical probes that covalently bind to the active site of an entire enzyme family, allowing for the assessment of inhibitor selectivity and target engagement in a complex biological sample.
-
Materials: Cell or tissue lysate, this compound, JZL184/URB597, fluorophosphonate-rhodamine (FP-Rh) probe, SDS-PAGE gel, fluorescence gel scanner.
-
Protocol:
-
Treat cell or tissue lysates with varying concentrations of this compound or a reference inhibitor for 30 minutes.
-
Add the broad-spectrum serine hydrolase probe, FP-Rh, and incubate for another 30 minutes. The probe will label the remaining active serine hydrolases.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of the band corresponding to MAGL or FAAH indicates inhibition by this compound.
-
Quantify the band intensity to determine the IC50 value.
-
Downstream Effects: Validating Endocannabinoid System Modulation
Inhibiting MAGL and FAAH with this compound is expected to increase the endogenous levels of 2-AG and anandamide, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. Validating these downstream effects is a critical orthogonal approach.
Comparative Analysis of Downstream Effects
| Method | Parameter Measured | Expected Effect of this compound | Reference Compound Effect (JZL184/URB597) |
| LC-MS/MS | Levels of 2-AG and Anandamide in brain tissue | Significant increase in both 2-AG and anandamide | JZL184: Selective increase in 2-AG. URB597: Selective increase in anandamide.[2] |
| CB1 Receptor Binding Assay | Displacement of [³H]-CP55,940 | No direct displacement | No direct displacement |
| GTPγS Binding Assay | Stimulation of [³⁵S]GTPγS binding to CB1 receptors | Potentiation of agonist-induced binding | Potentiation of agonist-induced binding |
Experimental Protocols
1. LC-MS/MS Quantification of Endocannabinoids
This highly sensitive and specific method allows for the direct measurement of endocannabinoid levels in biological samples.[3][4][5]
-
Materials: Brain tissue from treated and control animals, internal standards (2-AG-d8 and anandamide-d8), liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Protocol:
-
Administer this compound, JZL184, URB597, or vehicle to animals.
-
At a designated time point, collect and snap-freeze brain tissue.
-
Homogenize the tissue and perform lipid extraction using an appropriate organic solvent mixture (e.g., chloroform/methanol).
-
Add deuterated internal standards for accurate quantification.
-
Analyze the lipid extracts by LC-MS/MS using a validated method for the separation and detection of 2-AG and anandamide.
-
Quantify the levels of each endocannabinoid relative to the internal standard.
-
2. Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay
This assay determines if a compound directly interacts with the CB1 receptor binding site.
-
Materials: Membranes from cells expressing CB1 receptors, [³H]-CP55,940 (a high-affinity CB1 agonist), this compound, unlabeled CP55,940.
-
Protocol:
-
Incubate the CB1 receptor-containing membranes with a fixed concentration of [³H]-CP55,940 and varying concentrations of this compound or unlabeled CP55,940 (as a positive control for displacement).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
This compound is not expected to displace the radioligand, confirming its indirect mode of action.
-
3. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors, such as CB1, by quantifying the binding of a non-hydrolyzable GTP analog.[6]
-
Materials: Membranes from cells expressing CB1 receptors, [³⁵S]GTPγS, a CB1 agonist (e.g., WIN55,212-2), this compound.
-
Protocol:
-
Pre-treat the CB1 receptor-containing membranes with this compound or vehicle. This will lead to an accumulation of endogenous 2-AG and anandamide in the membrane preparation.
-
Add a sub-maximal concentration of a CB1 agonist to stimulate G protein activation.
-
Add [³⁵S]GTPγS and incubate to allow for its binding to activated Gα subunits.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
An increase in agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound indicates enhanced CB1 receptor activation due to elevated endocannabinoid levels.
-
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using the DOT language.
Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the orthogonal validation of this compound's effects.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the differential effects of O-Arachidonoyl glycidol in various cell lines or tissues
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of O-Arachidonoyl glycidol, focusing on its enzymatic activity and placing it in context with other key endocannabinoid signaling modulators. This document synthesizes available experimental data to facilitate informed decisions in research applications.
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary mechanism of action is the inhibition of enzymes responsible for the degradation of endocannabinoids, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). By blocking these enzymes, this compound can elevate the endogenous levels of 2-AG and anandamide (AEA), respectively, thereby potentiating endocannabinoid signaling. This guide offers a detailed comparison of its inhibitory potency against these enzymes with that of other relevant compounds.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other key compounds against MAGL and FAAH. The data is derived from studies using rat cerebellar cytosolic and membrane fractions.
| Compound | Target Enzyme | IC50 Value (µM) | Source Tissue/Fraction | Reference |
| This compound | MAGL | 4.5 | Rat Cerebella (Cytosolic) | [1] |
| MAGL | 19 | Rat Cerebella (Membrane) | [1] | |
| FAAH | 12 | Rat Cerebella (Membrane) | [1] | |
| 2-Arachidonoylglycerol (2-AG) | MAGL | 13 | Rat Cerebella (Cytosolic) | |
| FAAH | >100 | Rat Cerebella (Membrane) | ||
| α-Methyl-1-AG | MAGL | 11 | Not Specified | |
| FAAH | 33 | Not Specified | ||
| O-2203 | MAGL | 90 | Rat Cerebella (Cytosolic) | |
| FAAH | 83 | Rat Cerebella (Membrane) | ||
| O-2204 | FAAH | 35 | Rat Cerebella (Membrane) |
Experimental Protocols
Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines the methodology used to determine the inhibitory activity of this compound on MAGL and FAAH.
1. Tissue Preparation:
-
Rat cerebella are homogenized in cold sodium phosphate buffer (50 mM, pH 8).
-
The homogenate is centrifuged at 100,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is collected as the cytosolic fraction (for MAGL assay), and the pellet is resuspended in buffer to yield the membrane fraction (for FAAH assay).
2. Enzyme Activity Assay:
-
MAGL Assay: The cytosolic fraction is incubated with the test compound (e.g., this compound) and a substrate, typically 2-oleoylglycerol (2-OG). The hydrolysis of 2-OG is measured to determine MAGL activity.
-
FAAH Assay: The membrane fraction is incubated with the test compound and a substrate, such as arachidonoyl ethanolamide (anandamide). The hydrolysis of the substrate is measured to determine FAAH activity.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical endocannabinoid signaling pathway and a typical experimental workflow for assessing enzyme inhibition.
Caption: Endocannabinoid signaling pathway modulation by this compound.
Caption: Experimental workflow for determining enzyme inhibition by this compound.
Discussion and Future Directions
This compound presents itself as a useful research tool for studying the endocannabinoid system. Its dual inhibitory action on both MAGL and FAAH distinguishes it from more selective inhibitors. This property can be advantageous in experimental paradigms where a broad elevation of endocannabinoid tone is desired.
However, the current body of literature lacks comprehensive data on the differential effects of this compound across various cell lines and tissues. Future research should aim to:
-
Characterize Cellular Effects: Investigate the impact of this compound on cell viability, proliferation, and apoptosis in a panel of cancer, immune, and neuronal cell lines.
-
Elucidate Downstream Signaling: Determine the specific signaling pathways modulated by this compound in different cellular contexts beyond the general activation of cannabinoid receptors.
-
In Vivo Studies: Conduct in vivo experiments to assess the physiological and behavioral effects of this compound, which will be crucial for evaluating its potential as a therapeutic lead.
By expanding the research scope, a more complete understanding of this compound's pharmacological profile can be achieved, paving the way for its effective utilization in both basic and translational research.
References
Safety Operating Guide
Safe Disposal of O-Arachidonoyl Glycidol: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of O-Arachidonoyl glycidol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. This compound is typically supplied as a solution in methyl acetate, a highly flammable solvent, which dictates the primary disposal considerations.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its associated hazards. The primary hazards are associated with the solvent, methyl acetate.
Key Hazards:
-
Flammability: The methyl acetate solution is highly flammable.[1]
-
Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes serious eye irritation.[1]
-
Drowsiness or Dizziness: May cause drowsiness or dizziness upon exposure.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Flame-retardant lab coat
-
Chemical safety goggles or face shield
-
Solvent-resistant gloves (e.g., butyl rubber, Teflon)
-
Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for the typical this compound solution (in methyl acetate).
| Hazard Classification | GHS Code | Signal Word |
| Flammable liquids | H225 | Danger |
| Acute toxicity - oral | H302 | Danger |
| Eye irritation | H319 | Danger |
| Specific target organ toxicity (single exposure) | H336 | Danger |
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound and its container.
Step 1: Waste Segregation
-
Designated Waste Container: Use a designated and properly labeled waste container for flammable liquids. The container must be compatible with methyl acetate.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents, acids, or bases.
Step 2: Container Management
-
Keep Closed: Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.
-
Store Safely: Store the waste container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, open flames, and other sources of ignition.
Step 3: Disposal of Unused Material
-
Do Not Pour Down the Drain: Never dispose of this compound or its solutions down the sink or in the regular trash.
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the flammable waste through a licensed hazardous waste disposal company. Ensure they are aware of the chemical composition of the waste.
Step 4: Decontamination of Empty Containers
-
Triple Rinse: Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated flammable liquid waste container.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste. However, follow your institution's specific guidelines for the disposal of chemically contaminated containers.
Emergency Procedures
In case of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always refer to the Safety Data Sheet (SDS) for the most current and detailed information.[1]
References
Personal protective equipment for handling O-Arachidonoyl glycidol
Essential Safety and Handling Guide for O-Arachidonoyl Glycidol
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is an analog of 2-arachidonoyl glycerol and acts as an inhibitor of fatty acid amide hydrolase and monoacylglycerol lipase.[1][2] It is often supplied as a solution in methyl acetate, which is a highly flammable liquid.[3] The glycidol moiety is of particular concern, as glycidol itself is considered a genotoxic carcinogen.[4][5] Therefore, handling this compound requires stringent safety measures.
Hazard Identification and Classification
This compound, particularly when in a methyl acetate solution, presents several hazards:
-
Physical Hazards : Highly flammable liquid and vapor.[3]
-
Health Hazards :
Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor.[3] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Eye irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity (single exposure) | 3 | H336: May cause drowsiness or dizziness.[3] |
| Carcinogenicity | 1B | May cause cancer.[7] |
| Germ cell mutagenicity | 2 | Suspected of causing genetic defects.[7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the required PPE.
| Body Part | PPE Required | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Due to the lack of specific chemical resistance data for this compound, select gloves (e.g., nitrile or neoprene) that are resistant to the solvent used (e.g., methyl acetate, ethanol, DMSO). Always check the glove manufacturer's compatibility chart. Discard gloves immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Tight-sealing safety goggles are mandatory to protect against splashes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory | Respirator | Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a chemical fume hood or with larger quantities.[3][7] Ensure proper fit and training. |
| Body | Laboratory coat and apron | A flame-resistant lab coat should be worn. For larger quantities or tasks with a high splash risk, a chemically resistant apron over the lab coat is recommended. |
| Feet | Closed-toe shoes | Leather or other chemically resistant, closed-toe shoes are required in the laboratory. |
Operational and Disposal Plans
Handling and Storage Protocol
-
Preparation :
-
Handling :
-
Storage :
Spill Management
-
Small Spills :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert safety personnel.
-
Prevent the spread of the spill if possible without endangering yourself.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's EHS-approved chemical waste program.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
